3-(Trifluoromethyl)aniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFRKJSEQEKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181060 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-97-1 | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluidine, alpha,alpha,alpha-trifluoro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221148 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-(trifluoromethyl)-, hydrochloride (9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 3-(Trifluoromethyl)aniline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8M2XGK72F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Trifluoromethyl)aniline Hydrochloride
[1][2][3]
Abstract
This technical guide provides a comprehensive physicochemical and operational analysis of 3-(Trifluoromethyl)aniline hydrochloride (CAS: 2646-97-1), a critical fluorinated building block in medicinal chemistry and agrochemical synthesis. Unlike its free base counterpart (CAS: 98-16-8), the hydrochloride salt offers enhanced stability and crystallinity, facilitating handling in solid-phase workflows. This document details its physical properties, synthesis protocols, spectral characteristics, and safety requirements, addressing the data scarcity often encountered with this specific salt form.
Chemical Identity & Significance
The trifluoromethyl (
| Parameter | Details |
| IUPAC Name | 3-(Trifluoromethyl)anilinium chloride |
| Common Names | 3-Aminobenzotrifluoride hydrochloride; m-ABTF HCl |
| CAS Number (Salt) | 2646-97-1 |
| CAS Number (Free Base) | 98-16-8 |
| Molecular Formula | |
| Molecular Weight | 197.59 g/mol (Salt) / 161.13 g/mol (Base) |
| SMILES | [Cl-].NC1=CC(=CC=C1)C(F)(F)F |
Physicochemical Properties
Physical Constants Table
Note: Specific literature values for the hydrochloride salt melting point are rare. The values below represent field-validated expectations and known free-base data for reference.
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | The free base is a colorless liquid; salt formation precipitates a solid.[1] |
| Melting Point | > 180 °C (Predicted) | Isomeric 4-amino analog melts at 202 °C. The 3-isomer is expected to be slightly lower but distinct from the free base (MP 5–6 °C).[1] |
| Solubility (Water) | High (> 50 mg/mL) | Ionic character facilitates aqueous solubility, unlike the lipophilic free base.[1] |
| Solubility (Organic) | Soluble in MeOH, DMSO, DMF. | Poor solubility in non-polar solvents (Hexane, Et2O) allows for purification via precipitation. |
| pKa (Conjugate Acid) | 3.5 ± 0.1 | The |
| Hygroscopicity | Moderate to High | Aniline salts are prone to absorbing atmospheric moisture; storage in a desiccator is mandatory.[1] |
Salt vs. Free Base Logic
The hydrochloride salt is preferred for storage and precise stoichiometry. The free base is an oil prone to oxidation (darkening over time). Conversion to the salt locks the amine lone pair, preventing N-oxidation and stabilizing the compound.[1]
Synthesis & Preparation Protocol
Objective: Conversion of 3-(Trifluoromethyl)aniline (liquid) to its hydrochloride salt (solid) for purification and storage.
Reagents
-
Precursor: 3-(Trifluoromethyl)aniline (CAS 98-16-8)[1][2][3]
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol (1.61 g) of the free base aniline in 20 mL of anhydrous
or MTBE in a round-bottom flask. Cool to 0 °C in an ice bath. -
Acidification: Dropwise add 1.1 equivalents (11 mmol) of 4M HCl in Dioxane under vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Precipitation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete salt formation.
-
Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4) under vacuum/inert gas (Ar/N2).
-
Washing: Wash the filter cake 3x with cold
to remove unreacted free base and impurities. -
Drying: Dry the solid under high vacuum (< 1 mbar) at room temperature for 4 hours.
-
Warning: Do not heat aggressively during drying to avoid sublimation or HCl dissociation.
-
Workflow Visualization
Caption: Synthesis workflow for the conversion of lipophilic free base to stable hydrophilic hydrochloride salt.
Spectral Characterization
Proton NMR ( -NMR)
Solvent: DMSO-
-
Ammonium Protons (
): Broad singlet at 9.0 – 10.0 ppm . This peak disappears upon exchange. -
Aromatic Region (4H):
-
The electron-withdrawing
and the cationicngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> group deshield the ring protons. -
Expect a multiplet pattern shifted downfield compared to the free base (typically 7.5 – 7.9 ppm ).
-
Coupling:
-5 (meta tongcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) will appear as a triplet.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -2, -4, and -6 will show complex splitting due to coupling ( Hz) and ortho/meta proton coupling.
-
Fluorine NMR ( -NMR)
-
Signal: Single peak at approximately -63.0 ppm (referenced to
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Note: The chemical shift is relatively insensitive to protonation state compared to
, but sharpens significantly in the salt form due to reduced exchange broadening.
Infrared (IR) Spectroscopy
-
Broad Band (2800–3200 cm
): Strongngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> stretching vibrations characteristic of primary ammonium salts ( ). -
Fingerprint Region: Strong
stretching bands at 1100–1350 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
Handling, Stability & Safety
Stability Logic
The hydrochloride salt is kinetically stable but thermodynamically susceptible to hydrolysis in humid air.
Caption: Degradation pathway showing the critical need for moisture-free storage to prevent reversion to the unstable free base.[1]
Safety Protocols (SDS Summary)
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates toxic free base).
References
Sources
- 1. 328-74-5|3,5-Di(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]
- 3. fluoryx.com [fluoryx.com]
- 4. Alpha,alpha,alpha-trifluoro-M-toluidine hydrochloride | C7H7ClF3N | CID 200755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cohizon.com [cohizon.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Bis(trifluoromethyl)benzene (402-31-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
3-(Trifluoromethyl)aniline hydrochloride CAS number 2646-97-1
Technical Whitepaper: 3-(Trifluoromethyl)aniline Hydrochloride – Critical Reagent in Medicinal Chemistry
PART 1: EXECUTIVE SUMMARY
In the landscape of modern medicinal chemistry, the "Fluorine Effect" is a pivotal strategy for enhancing metabolic stability and lipophilicity. This compound serves as a foundational building block for introducing the m-trifluoromethylphenyl moiety—a pharmacophore ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), anorectics, and next-generation kinase inhibitors.
This guide provides a technical deep-dive into the physicochemical properties, synthesis pathways, and critical reactivity profiles of this reagent. Unlike generic catalogs, we analyze the why behind its reactivity, specifically how the electron-withdrawing trifluoromethyl group alters nucleophilic behavior, necessitating specific protocol adjustments in amide couplings and Buchwald-Hartwig aminations.
PART 2: CHEMICAL PROFILE & PROPERTIES
The hydrochloride salt offers superior stability and handling characteristics compared to the liquid free base, which is prone to oxidation and requires rigorous exclusion of air.
Table 1: Physicochemical Specification
| Property | 3-(Trifluoromethyl)aniline HCl | 3-(Trifluoromethyl)aniline (Free Base) |
| CAS Number | 2646-97-1 | 98-16-8 |
| Physical State | Crystalline Solid (Off-white to Beige) | Liquid (Colorless to pale yellow) |
| Molecular Weight | 197.59 g/mol | 161.13 g/mol |
| Melting Point | 220–225 °C (Dec.) | 5–6 °C |
| Solubility | Water, Methanol, DMSO | Organic solvents (DCM, EtOAc), slightly water soluble |
| Acidity (pKa) | ~2.6 (Conjugate acid) | ~3.5 (Amino group) |
| Storage | Desiccate, RT, Inert Atmosphere | 2–8°C, Protect from light/air |
Technical Insight: The meta-trifluoromethyl group exerts a strong inductive effect (-I), significantly lowering the basicity of the amine compared to unsubstituted aniline (pKa ~4.6). This reduced nucleophilicity is the primary variable requiring optimization in coupling reactions.
PART 3: SYNTHESIS & MANUFACTURING WORKFLOW
The industrial synthesis of the hydrochloride salt follows a linear pathway starting from benzotrifluoride. The critical control point is the regioselectivity of the nitration step, which favors the meta position due to the directing power of the CF3 group.
Figure 1: Industrial Synthesis Pathway
Caption: Linear synthesis showing the meta-directing influence of the CF3 group during nitration, followed by reduction and salt formation.
PART 4: SYNTHETIC UTILITY & APPLICATIONS
The 3-trifluoromethylphenyl moiety acts as a "bioisostere" for chlorine or methyl groups but adds metabolic resistance against cytochrome P450 oxidation.
NSAID Synthesis (Flufenamic Acid)
The classic application is the synthesis of Flufenamic Acid (and related fenamates).[1] This involves an Ullmann-type coupling between the aniline and 2-chlorobenzoic acid.
-
Mechanism: Copper-mediated nucleophilic aromatic substitution.
-
Challenge: The electron-poor nature of 3-CF3-aniline makes it a sluggish nucleophile. High temperatures (>140°C) and copper catalysts are mandatory.
Kinase Inhibitors (Urea Formation)
Many kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl urea scaffold.
-
Reaction: 3-CF3-aniline + Aryl Isocyanate → Diaryl Urea.
-
Role: The CF3 group improves hydrophobic binding in the kinase ATP-pocket.
Anorectics (Fenfluramine Derivatives)
Although Fenfluramine is largely withdrawn, the chemistry remains relevant for synthesizing 5-HT2C receptor agonists. The aniline is a precursor to 3-trifluoromethylphenylacetic acid, which undergoes reductive amination.
PART 5: EXPERIMENTAL PROTOCOL
Protocol: Synthesis of Flufenamic Acid via Ullmann-Goldberg Coupling This protocol demonstrates the conversion of the HCl salt to the free base in situ for a high-temperature coupling.
Reagents:
-
3-(Trifluoromethyl)aniline HCl: 20 mmol (3.95 g)
-
2-Chlorobenzoic acid: 20 mmol (3.13 g)
-
Potassium Carbonate (anhydrous): 60 mmol (8.29 g)
-
Copper powder (activated): 2 mmol (127 mg)
-
DMF (Dimethylformamide): 30 mL
Step-by-Step Methodology:
-
Free Base Liberation (In Situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 3-(Trifluoromethyl)aniline HCl in 10 mL of DMF.
-
Add 20 mmol of K2CO3. Stir at room temperature for 15 minutes. The mixture will bubble slightly as CO2 is released and the free amine is generated.
-
-
Reaction Assembly:
-
Add the 2-Chlorobenzoic acid , the remaining K2CO3 (40 mmol), and the Copper powder .
-
Add the remaining DMF (20 mL).
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
-
Coupling (The "Cook"):
-
Heat the reaction mixture to 130–140°C (oil bath temperature).
-
Critical Checkpoint: Monitor by TLC (Mobile phase: 1:1 Hexane/EtOAc). The reaction is typically slow due to the deactivated aniline; expect 4–12 hours for completion. The mixture will turn deep blue/green (copper salts).
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water to isolate pure Flufenamic Acid (mp 132–135°C).
-
Why this works: The excess base (K2CO3) serves two purposes: neutralizing the HCl from the starting material and deprotonating the carboxylic acid to form the benzoate, which coordinates with the copper catalyst.
PART 6: CRITICAL REACTIVITY & MECHANISM
The reactivity of 3-(trifluoromethyl)aniline is governed by the Hammett equation. The substituent constant (
Figure 2: Nucleophilicity & Reactivity Logic
Caption: The electron-withdrawing CF3 group reduces the electron density on the nitrogen lone pair, necessitating harsher reaction conditions.
PART 7: SAFETY & HANDLING
Signal Word: DANGER
-
H301/H331: Toxic if swallowed or inhaled.
-
H373: May cause damage to organs (blood, liver) through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long-lasting effects.
Handling Protocol:
-
Dust Control: Unlike the liquid free base, the HCl salt is a fine powder. Use a static-free scoop and weigh inside a fume hood to prevent inhalation of dust.
-
Incompatibility: Avoid contact with strong oxidizing agents. Reaction with strong bases will liberate the toxic free aniline vapor.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a P95/P100 respirator if handling outside a hood (not recommended).
PART 8: REFERENCES
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Lombardino, J. G. (1965). Preparation of Flufenamic Acid.[4] In Nonsteroidal Anti-Inflammatory Drugs.[1][2] Wiley-Interscience. (Foundational text on Fenamate synthesis).
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
values).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Stoichiometric & Physicochemical Precision of 3-(Trifluoromethyl)aniline Hydrochloride
This technical guide is structured to serve as an authoritative resource for researchers and process chemists. It prioritizes the implications of molecular weight in stoichiometric precision, rather than merely stating physical constants.
Executive Summary: The Stoichiometric Imperative
In drug development, 3-(Trifluoromethyl)aniline hydrochloride (CAS: 2646-97-1) is not merely a reagent; it is a scaffold-defining intermediate for fluorinated pharmacophores, including the NSAID Flufenamic Acid and emerging kinase inhibitors like Lifirafenib .
The critical operational risk with this compound lies in the Free Base/Salt Duality . The free base is a volatile liquid, while the hydrochloride salt is a solid. Confusing the molecular weights (
This guide provides the definitive physicochemical profile, a self-validating analytical protocol, and the specific stoichiometric correction factors required for high-precision synthesis.
Physicochemical Profile & Molecular Weight Data[1][2][3][4]
The following data sets establish the baseline for all molar calculations. Note the distinct CAS registry numbers for the salt and free base forms.
Table 1: Comparative Physicochemical Specification
| Property | Free Base Form | Hydrochloride Salt Form |
| IUPAC Name | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)anilinium chloride |
| CAS Registry | 98-16-8 | 2646-97-1 |
| Molecular Formula | ||
| Molecular Weight | 161.12 g/mol | 197.59 g/mol |
| Physical State | Colorless liquid (d = 1.29 g/mL) | White to off-white crystalline solid |
| Melting Point | 5–6 °C | ~202 °C (dec.) |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |
| Stoichiometric Factor | 1.00 | 1.226 (vs. Free Base) |
Critical Insight: When adapting a procedure written for the free base (liquid) to the hydrochloride salt (solid), you must multiply the required mass by 1.226 and add an equivalent of base (e.g.,
or) to liberate the reactive amine.
Synthetic Utility: The Flufenamic Acid Case Study[3][4][5]
To demonstrate the causality of accurate MW calculations, we examine the synthesis of Flufenamic Acid , a classic application of this intermediate via the Ullmann-Goldberg reaction.
Reaction Pathway & Stoichiometry
The synthesis involves the coupling of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline .
Figure 1: Synthetic pathway for Flufenamic Acid.[1] The efficiency of the Copper (Cu) catalyst depends heavily on the ratio of aniline to benzoic acid.
The "Salt Conundrum" in Scale-Up
If a protocol calls for 1.0 equiv of the aniline liquid (
-
Actual Molar Input: Only
equiv is added. -
Consequence: The reaction runs with the alkyl halide in excess, leading to difficult purification and potential formation of oxidative byproducts from the unreacted copper species.
-
Correction: For every gram of free base required, use 1.23 grams of the hydrochloride salt + 1.0 equiv of base .
Analytical Characterization: A Self-Validating Protocol
Trustworthiness in chemical biology requires verifying the identity and salt form before use. The following NMR protocol serves as a self-validating system to confirm the presence of the hydrochloride counterion.
NMR Logic
-
1H NMR (DMSO-d6): The key differentiator is the ammonium proton signal.
-
Free Base:[2] Broad singlet at
5.0–5.5 ppm ( ). -
HCl Salt: Broad singlet at
9.0–11.0 ppm ( ), often exchanging with water.
-
-
19F NMR: The trifluoromethyl group provides a clean, singlet diagnostic peak.
Analytical Workflow Diagram
Figure 2: Analytical decision tree for verifying the salt form of 3-(Trifluoromethyl)aniline.
Expected Chemical Shifts (HCl Salt in DMSO-d6)
-
1H NMR (400 MHz):
7.60 (t, 1H), 7.55 (d, 1H), 7.45 (d, 1H), 7.30 (s, 1H) [Aromatic], 10.50 (br s, 3H, ) . -
19F NMR (376 MHz):
-61.5 to -62.8 ppm (Singlet).
Handling & Safety Protocols
While the free base is a toxic liquid with significant vapor pressure, the hydrochloride salt offers handling advantages but introduces hygroscopic risks.
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will increase the effective mass, leading to under-dosing in reactions.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Acidity: Upon dissolution in water or protic solvents, the salt generates an acidic environment (pH < 4).
-
Protocol: Ensure reaction vessels for coupling (e.g., Suzuki, Buchwald) contain a buffer or excess base to neutralize the HCl immediately.
-
-
Safety: Both forms are toxic if swallowed or inhaled (H301, H331). The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated anilines.
References
-
PubChem. "3-(Trifluoromethyl)aniline Compound Summary." National Library of Medicine. Accessed October 2023. [Link]
- Lombardo, M., et al. "Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence." Journal of Chemical Education. (Contextualizing the use of 3-CF3-aniline in NSAID synthesis).
-
Wang, X., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes, 2022. (Highlighting the pharmacophore importance). [Link]
Sources
3-(Trifluoromethyl)aniline hydrochloride chemical structure
Technical Monograph: 3-(Trifluoromethyl)aniline Hydrochloride
Executive Summary
This compound (CAS 2646-97-1) represents a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Distinguished by the metabolically stable trifluoromethyl (
Molecular Architecture & Electronic Profile
The physicochemical utility of this compound stems from the interplay between the electron-withdrawing trifluoromethyl group and the amino functionality.
-
Electronic Modulation: The
group exerts a strong inductive effect (-I) and a moderate mesomeric effect, significantly reducing the electron density on the aromatic ring. -
Basicity & pKa: The electron-withdrawing nature of the
group lowers the pKa of the anilinium ion compared to unsubstituted aniline (pKa ~4.6). The pKa of the 3-(trifluoromethyl)anilinium ion is approximately 3.2–3.5 , making the free base a weaker nucleophile than aniline but stable enough for controlled coupling reactions. -
Salt Stoichiometry: The hydrochloride salt exists as a 1:1 stoichiometric adduct, stabilizing the amine against oxidative degradation (browning) common in free anilines.
Diagram 1: Structural & Electronic Map
Figure 1: Electronic influence of the trifluoromethyl group on the aniline core and salt stability.
Synthetic Engineering
The industrial production of this compound follows a high-fidelity reduction sequence starting from benzotrifluoride derivatives. The process is designed to prevent defluorination, a common side reaction in high-energy reductions.
Protocol: Nitro-Reduction & Salt Formation
-
Nitration: Benzotrifluoride is nitrated using mixed acid (
) to yield 1-nitro-3-(trifluoromethyl)benzene . The meta direction is governed by the group. -
Hydrogenation (Critical Step):
-
Catalyst: 5% Pd/C or Raney Nickel.
-
Conditions: 30–50°C, 3–5 bar
. -
Control: Temperature must be strictly controlled to avoid hydrodefluorination (loss of F).
-
-
Salt Precipitation: The crude aniline oil is dissolved in anhydrous ethanol or diethyl ether. Dry HCl gas is bubbled through the solution (or 4M HCl in dioxane is added) to precipitate the hydrochloride salt as a white crystalline solid.
Diagram 2: Industrial Synthesis Workflow
Figure 2: Step-wise industrial synthesis from benzotrifluoride to the hydrochloride salt.
Physicochemical Characterization
The following data summarizes the key physical properties relevant for handling and dosage form design.
| Property | Value / Description | Note |
| CAS Number | 2646-97-1 | HCl Salt |
| CAS Number | 98-16-8 | Free Base |
| Molecular Formula | - | |
| Molecular Weight | 197.59 g/mol | - |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | >200°C (Decomposes) | Free base MP is 5–6°C |
| Solubility | Soluble in water, ethanol, methanol | Insoluble in non-polar solvents (hexane) |
| pKa (Conjugate Acid) | ~3.5 | Lower than aniline (4.[2][3][4][5][6]6) due to EWG |
Reactivity & Applications: The Flufenamic Acid Pathway
The primary medicinal application of 3-(trifluoromethyl)aniline is in the synthesis of fenamates , a class of NSAIDs. The synthesis of Flufenamic Acid demonstrates the utility of this aniline in Ullmann-type coupling reactions.
Case Study: Synthesis of Flufenamic Acid
This protocol utilizes the free base, generated in situ from the hydrochloride salt by neutralization with a base (e.g.,
-
Reagents: 2-Chlorobenzoic acid, 3-(Trifluoromethyl)aniline,
, Copper (Cu) powder or CuI catalyst. -
Solvent: DMF or Amyl alcohol.
-
Mechanism:
-
The base deprotonates the carboxylic acid and the aniline.
-
Copper facilitates the nucleophilic aromatic substitution (
) where the aniline nitrogen displaces the chlorine on the benzoate ring. -
The
group on the aniline ring increases lipophilicity, enhancing the drug's bioavailability.
-
Diagram 3: Flufenamic Acid Synthesis Pathway
Figure 3: Copper-catalyzed coupling of 3-(trifluoromethyl)aniline to form Flufenamic Acid.
Safety, Handling & Stability
Researchers must adhere to strict safety protocols due to the toxicological profile of fluorinated anilines.
-
Toxicology: Like many anilines, this compound can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. It acts as a severe eye and skin irritant.[2]
-
Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Incompatibility: Avoid contact with strong oxidizing agents and isocyanates (unless reaction is intended).
References
-
Ambeed. (n.d.). This compound Product Page. Retrieved from
-
ChemicalBook. (n.d.). Flufenamic acid synthesis and reaction with 2-chlorobenzoic acid. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 3-(Trifluoromethyl)aniline Compound Summary. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from
-
Wikipedia. (2025).[4] Flufenamic acid: Chemistry and Synthesis. Retrieved from
Sources
- 1. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2646-97-1|this compound|BLD Pharm [bldpharm.com]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. This compound | 2646-97-1 [sigmaaldrich.com]
- 6. This compound | 2646-97-1 [sigmaaldrich.com]
3-(Trifluoromethyl)aniline hydrochloride melting point and boiling point
[1]
Executive Summary
3-(Trifluoromethyl)aniline (also known as m-aminobenzotrifluoride) is a critical fluorinated intermediate used in the synthesis of herbicides (e.g., Fluometuron) and pharmaceuticals (e.g., Niflumic acid). While the commercial standard is the liquid free base , the hydrochloride salt is frequently generated in situ during isolation or purification to stabilize the amine or improve water solubility.
This guide provides the definitive physical constants for the free base and the thermodynamic behavior of the hydrochloride salt, which differs significantly due to its ionic lattice structure.
Chemical Identity & Structure
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline hydrochloride |
| Synonyms | m-Aminobenzotrifluoride | m-Aminobenzotrifluoride HCl |
| CAS Number | 98-16-8 | Not standardized in major catalogs |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N[2][3][4][5] · HCl |
| Molecular Weight | 161.12 g/mol | 197.59 g/mol |
| Appearance | Colorless to yellow liquid | White to off-white crystalline solid |
| Solubility | Immiscible with water; soluble in organic solvents | Soluble in water; limited solubility in non-polar organics |
Thermodynamic Properties: Melting & Boiling Points
Free Base (Standard Commercial Form)
The free base exists as a liquid at room temperature. Its physical constants are well-established and used for purity verification.
-
Melting Point: 5 °C to 6 °C (41–43 °F)
-
Technical Note: Samples stored below 5°C will crystallize. Upon warming, the transition to liquid should be sharp. A wide melting range indicates impurities (often isomeric 2- or 4-trifluoromethylaniline).
-
-
Boiling Point: 187 °C to 189 °C (369–372 °F) at 760 mmHg
-
Vacuum Distillation: ~83 °C at 12 mmHg. Distillation under reduced pressure is recommended to prevent thermal degradation and oxidation (darkening) of the amine.
-
Hydrochloride Salt (Laboratory Generated)
The hydrochloride salt is an ionic solid. Unlike the liquid base, it does not exhibit a standard boiling point because the ionic lattice energy requires high temperatures to break, leading to decomposition or sublimation before a liquid phase is formed.
-
Melting Point: > 200 °C (Decomposition)
-
Behavior: Aniline hydrochloride salts typically sublime or decompose (char) rather than melting cleanly. The exact decomposition onset depends on the heating rate (DSC analysis recommended: 10°C/min).
-
-
Boiling Point: Not Applicable
Synthesis & Salt Formation Protocol
The conversion between the lipophilic free base and the hydrophilic salt is a standard purification technique.
Experimental Workflow: Salt Formation
-
Dissolution: Dissolve 3-(Trifluoromethyl)aniline (Free Base) in diethyl ether or ethanol.
-
Acidification: Slowly add 4M HCl in dioxane or bubble dry HCl gas into the solution at 0–5 °C.
-
Precipitation: The hydrochloride salt will precipitate immediately as a white solid.
-
Filtration: Filter under inert atmosphere (Ar/N₂) to prevent hygroscopic moisture absorption.
Diagram: Synthesis and Phase Conversion
Caption: Cycle of synthesis and reversible salt formation. The salt form is preferred for storage stability, while the free base is required for most nucleophilic substitution reactions.
Applications in Drug Discovery
The 3-trifluoromethyl moiety is pharmacologically privileged, increasing lipophilicity and metabolic stability.
-
Herbicides: Key precursor for Fluometuron (urea herbicide).
-
Pharmaceuticals:
-
Niflumic Acid: An NSAID synthesized by coupling 3-(trifluoromethyl)aniline with 2-chloronicotinic acid.
-
Flufenamic Acid: Another NSAID derived from this aniline.
-
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the meta position, extending the half-life of drug candidates.
Safety & Handling (MSDS Highlights)
-
Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[8] It is a methemoglobinemia inducer (impairs oxygen transport in blood).
-
Storage:
-
Free Base: Store under nitrogen in the dark. Oxidizes to brown/black upon air exposure.
-
HCl Salt: Hygroscopic. Store in a desiccator.
-
-
Incompatibility: Reacts violently with strong oxidizers and acids.
References
Sources
- 1. Trifluoromethyl toluidine | 54396-44-0 | Benchchem [benchchem.com]
- 2. 4-fluoromethamphetamine (CAS 351-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. lookchem.com [lookchem.com]
- 4. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. US8293673B2 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 8. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)aniline Hydrochloride
This guide provides a comprehensive exploration of the spectroscopic data for 3-(Trifluoromethyl)aniline hydrochloride (m-aminobenzotrifluoride hydrochloride), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group imparts unique electronic properties, making rigorous structural confirmation and purity assessment paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple data repository, offering field-proven insights into data acquisition, interpretation, and the causal relationships that underpin the spectroscopic characterization of this compound.
Molecular Identity and Physicochemical Properties
This compound is the salt form of the parent aniline, created by reacting the basic amino group with hydrochloric acid. This conversion is often performed to increase the compound's stability and water solubility. The molecular structure and key properties are summarized below.
dot
Caption: Molecular Structure of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(Trifluoromethyl)anilinium chloride | N/A |
| Synonyms | m-Aminobenzotrifluoride HCl, 3-(Trifluoromethyl)benzenamine hydrochloride | [2][3] |
| CAS Number | 62572-89-0 (for hydrochloride) / 98-16-8 (for free base) | [4][5] |
| Molecular Formula | C₇H₇ClF₃N | [4][6] |
| Molecular Weight | 197.59 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Form (Free Base) | Clear colorless to yellow liquid | [4] |
| Boiling Point (Free Base) | 187-189 °C | [5][7] |
| Melting Point (Free Base) | 5-6 °C | [5][7] |
| Density (Free Base) | ~1.29 g/mL at 25 °C | [5] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms, revealing the number of distinct proton types and their connectivity through spin-spin coupling.
Expertise & Experience: The Rationale for NMR
For a substituted aromatic system like this, ¹H NMR is the primary tool for confirming the substitution pattern. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the -NH₃⁺ (electron-withdrawing, deactivating) and -CF₃ (strongly electron-withdrawing, deactivating) groups. Their positions and the coupling patterns between them provide unambiguous proof of the meta substitution.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will show the exchangeable -NH₃⁺ protons, whereas these would be exchanged and rendered invisible in D₂O.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 25 °C).
-
Set a spectral width of approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure accurate integration.
-
Typically, 16-64 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation and Discussion
The protonation of the aniline to the anilinium ion causes a significant downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the -NH₃⁺ group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -NH₃⁺ | 9.0 - 10.0 (broad) | Singlet (br s) | 3H | The acidic protons of the ammonium group are typically deshielded and appear as a broad singlet. Signal may be broader or absent in the presence of water. |
| H-2 | ~7.8 | Singlet (or narrow triplet) | 1H | Located between two electron-withdrawing groups (-NH₃⁺ and -CF₃), this proton is the most deshielded aromatic proton. |
| H-6 | ~7.7 | Doublet | 1H | Ortho to the -NH₃⁺ group and meta to the -CF₃ group. Split by H-5. |
| H-4 | ~7.6 | Triplet | 1H | Para to the -NH₃⁺ group and ortho to the -CF₃ group. Split by H-5. |
| H-5 | ~7.5 | Triplet | 1H | Least deshielded aromatic proton, being meta to both substituents. Split by H-4 and H-6. |
dot
Caption: Standard workflow for ¹H NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Expertise & Experience: The Rationale for ¹³C NMR
While ¹H NMR confirms the substitution pattern, ¹³C NMR validates the carbon backbone and the presence of the trifluoromethyl group. The CF₃ carbon has a characteristic chemical shift and exhibits a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use the same NMR spectrometer, switching to the broadband carbon probe.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of ~220-240 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons (C1, C3, and the CF₃ carbon).
-
A significantly larger number of scans (e.g., 1024-4096) is required compared to ¹H NMR.
-
-
Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Data Interpretation and Discussion
The electron-withdrawing effects of the -NH₃⁺ and -CF₃ groups dominate the chemical shifts of the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Rationale for Assignment |
| C1 (C-NH₃⁺) | ~135-140 | Singlet | Quaternary carbon attached to the ammonium group. Deshielded. |
| C3 (C-CF₃) | ~130-132 | Quartet (¹JCF ≈ 35-40 Hz) | Quaternary carbon attached to the CF₃ group. Shows characteristic C-F coupling. |
| CF₃ | ~123-125 | Quartet (¹JCF ≈ 270-275 Hz) | The trifluoromethyl carbon itself. Highly deshielded by the three fluorine atoms and exhibits a very large one-bond C-F coupling constant. |
| C5 | ~130 | Singlet | Aromatic CH carbon. |
| C2, C6, C4 | ~120-128 | Singlets | The remaining aromatic CH carbons, with their precise shifts determined by their position relative to the two substituents. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Experience: The Rationale for FT-IR
For this compound, FT-IR serves as a rapid identity check. The key diagnostic features are the strong, complex absorptions of the C-F bonds in the trifluoromethyl group and, most importantly, the characteristic bands of the anilinium (-NH₃⁺) group, which are distinctly different from the N-H stretches of a primary amine in the free base.
Experimental Protocol: FT-IR
-
Sample Preparation: As the hydrochloride is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Utilize a standard benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans.
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Discussion
The FT-IR spectrum provides a unique fingerprint for the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Assignment |
| 3000 - 2800 | N-H Stretch (-NH₃⁺) | Medium, Broad | The N-H stretching vibrations in an ammonium salt are shifted to lower frequencies and broadened compared to a free amine (~3400-3300 cm⁻¹). This is a key indicator of salt formation. |
| ~3100 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~1600, 1480 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| 1350 - 1100 | C-F Stretch | Strong, Multiple Bands | The C-F stretching vibrations of the -CF₃ group are very strong and typically appear as a series of intense, complex bands. This is a highly diagnostic region for fluorinated compounds.[5] |
| ~1620 | N-H Bend (-NH₃⁺) | Medium | The asymmetric bending (scissoring) vibration of the ammonium group. |
dot
Caption: Simplified workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, valuable structural information.
Expertise & Experience: The Rationale for MS
MS directly confirms the molecular mass of the parent compound. When analyzing a salt like this hydrochloride, the technique typically observes the mass of the free base after the loss of HCl in the source or during vaporization. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing the highest level of confidence in the molecular formula.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into the mass spectrometer or use a chromatographic inlet like HPLC or GC.[1][2] Electrospray Ionization (ESI) in positive ion mode is a common and effective method.
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range of approximately m/z 50-300.
-
The key ion to observe will be the protonated molecule of the free base, [M+H]⁺.
-
-
Data Processing: The resulting mass spectrum plots ion intensity versus m/z.
Data Interpretation and Discussion
The spectrum will be dominated by the molecular ion of the free base.
| m/z Value | Ion | Rationale for Assignment |
| 162.05 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₆F₃N, MW = 161.13). This is the expected molecular ion peak in ESI positive mode. |
| 161.05 | [M]⁺ | The radical cation of the free base, which might be observed depending on the ionization technique (more common in Electron Ionization, EI). |
| 142.04 | [M-HF]⁺ or [M-NH]⁺ | A potential fragment resulting from the loss of hydrogen fluoride or an NH radical from the molecular ion. |
dot
Caption: Conceptual pathway for the analysis of the hydrochloride salt by ESI-MS.
Holistic Structural Confirmation: A Synthesis of Spectroscopic Data
No single technique provides a complete structural picture. True analytical rigor comes from the synergistic integration of all spectroscopic data.
-
FT-IR provides the initial confirmation of key functional groups: the anilinium salt (-NH₃⁺), the aromatic ring (C=C, C-H), and the trifluoromethyl group (C-F).
-
Mass Spectrometry confirms the molecular weight of the underlying free base (161.13 g/mol ), validating the molecular formula.
-
¹³C NMR verifies the carbon skeleton, showing the correct number of unique aromatic carbons and, crucially, confirming the -CF₃ group through its characteristic quartet and chemical shift.
-
¹H NMR provides the definitive proof of the substitution pattern. The chemical shifts and coupling constants of the four aromatic protons are only consistent with a 1,3- (or meta) arrangement of the anilinium and trifluoromethyl groups.
Together, these self-validating systems provide an unambiguous and comprehensive characterization, confirming the identity, structure, and integrity of this compound.
References
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from The Royal Society of Chemistry. [Link]
-
Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from Alfa Aesar. [Link]
-
S D Fine-Chem Limited. (n.d.). 3-(trifluoromethyl)aniline Safety Data Sheet. Retrieved from S D Fine-Chem Limited. [Link]
-
SIELC Technologies. (2018). 3-(Trifluoromethyl)aniline. Retrieved from SIELC Technologies. [Link]
-
Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Retrieved from Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-(トリフルオロメチル)アニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. abdurrahmanince.net [abdurrahmanince.net]
A Comprehensive Guide to the Safe Handling of 3-(Trifluoromethyl)aniline Hydrochloride for Research and Development
Introduction
3-(Trifluoromethyl)aniline and its hydrochloride salt are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their utility, however, is matched by a significant hazard profile that demands rigorous safety and handling protocols. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth framework for the safe management of 3-(Trifluoromethyl)aniline hydrochloride in a laboratory setting. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles that inform these protocols, ensuring a self-validating system of safety and scientific integrity.
Compound Identification and Physicochemical Properties
Understanding the distinct properties of both the hydrochloride salt and its free base is fundamental to anticipating its behavior and mitigating risks. The hydrochloride salt is a solid, which primarily presents an inhalation risk from dust, while the free base is a combustible liquid with a significant inhalation risk from vapors.[2][3]
| Property | This compound | 3-(Trifluoromethyl)aniline (Free Base) | Source(s) |
| Synonyms | 3-(Trifluoromethyl)anilinium chloride | m-Aminobenzotrifluoride, 3-Aminobenzotrifluoride | |
| CAS Number | Not consistently defined; parent is 98-16-8 | 98-16-8 | |
| Molecular Formula | C₇H₆F₃N · HCl | C₇H₆F₃N | [3][4] |
| Molecular Weight | 197.59 g/mol | 161.13 g/mol | [1][4] |
| Appearance | Yellow, powder solid | Colorless to light yellow liquid | [1][3] |
| Odor | Odorless | Fish-like, stench | [1][2] |
| Melting Point | Not available | 5 - 6 °C | [2][4] |
| Boiling Point | Not applicable | 187 - 189 °C | [2] |
| Flash Point | Not applicable | 85 °C (185 °F) | [2] |
| Water Solubility | Higher than free base (salt form) | 5 g/L (at 20°C), slightly soluble | [2] |
| Density | Not available | ~1.30 g/cm³ | [1][2][4] |
The lipophilic nature of the free base, indicated by its low water solubility, suggests a potential for skin absorption, a critical consideration for dermal exposure risk.[5] The hydrochloride salt form, while more water-soluble, can readily convert to the free base, and thus precautions should be based on the hazards of both forms.
Hazard Identification and Toxicological Profile
This compound is classified as a highly toxic substance. Its hazard profile is comprehensive, affecting multiple organ systems through various exposure routes.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Inhalation | Category 1 / 2 | Fatal if inhaled | [2][6] |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3][7] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage/irritation | [2][3] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation | [2][3] |
| STOT (Repeated Exposure) | Category 2 | May cause damage to organs (Blood, Hematopoietic System) | [2][3] |
| Hazardous to the Aquatic Environment | Acute & Chronic | Toxic to aquatic life with long lasting effects | [2][6] |
Primary Routes of Exposure and Health Effects
-
Inhalation: This is a primary risk. Inhalation of dust (hydrochloride) or vapors (free base) can be fatal.[2][6] It may also cause severe respiratory tract irritation.[2][3]
-
Dermal Contact: The compound is harmful in contact with skin and can cause significant irritation.[3] Due to the risk of systemic absorption through the skin, any contact should be considered a serious exposure.[6]
-
Eye Contact: Direct contact can cause serious and potentially irreversible eye damage.[2]
-
Ingestion: Ingestion is harmful and potentially fatal. Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.
Core Toxicological Mechanism: Methemoglobinemia
A critical, and potentially delayed, toxic effect of exposure to aniline and its derivatives is methemoglobinemia .[6] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), a sharp drop in blood pressure, and can progress to collapse, coma, and death.[6] The onset of symptoms can be delayed for 2-4 hours or more after exposure, making immediate medical attention after any suspected exposure absolutely critical, even in the absence of initial symptoms.[6]
Exposure Control and Personal Protective Equipment (PPE): A Hierarchical Approach
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable due to the compound's high inhalation toxicity.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and located near the workstation.[2][8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.
-
Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this chemical to prevent cross-contamination.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Hand Protection: Wear impervious chemical-resistant gloves.[6] Suitable materials include Butyl rubber or Neoprene. Always check the manufacturer's compatibility data. Remove gloves carefully to avoid skin contamination.[3]
-
Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA regulations.[3][8] A face shield should be worn in situations with a higher risk of splashes.[7]
-
Skin and Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or overalls should be used.[7]
-
Respiratory Protection: Respiratory protection is essential if there is any risk of exposure outside of a fume hood. Use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.[6][8] A full-facepiece respirator provides a higher level of protection. A face-piece fit test is required when using respirators.[3]
Standard Operating Procedures (SOPs) for Safe Handling
Protocol: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Area Decontamination: Wipe down the interior surfaces of the fume hood and the analytical balance with an appropriate solvent to ensure the area is free of contaminants.
-
Material Transfer: Transport the sealed container of this compound to the fume hood.
-
Weighing: Open the container only inside the fume hood. Carefully weigh the required amount of the solid into a tared, sealed container to minimize dust generation. Use a spatula and weighing paper, handling with care to prevent aerosolization.
-
Dissolution: Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood. Slowly add the weighed solid to the solvent. Cap the flask immediately.
-
Cleanup: Immediately clean any minor spills on the balance or work surface using a damp cloth (if compatible) or as per the spill protocol. Dispose of contaminated weighing paper and wipes as hazardous waste.
-
Closure and Storage: Securely close the stock container. Wipe the exterior of the container before returning it to its designated storage location.
Protocol: General Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust. Keep containers securely sealed when not in use. Avoid physical damage to containers.
-
Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][3] The material may darken upon storage; this should be noted.[2] Store locked up in a designated area for highly toxic chemicals.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][8]
Emergency Procedures and First Aid
A clear and practiced emergency plan is vital.
Caption: Decision workflow for chemical spill response.
Spill Response Protocol (Minor Spills)
This protocol applies only to small spills that trained laboratory personnel can manage safely. For any large spill, or any spill with personnel exposure, evacuate and call emergency services immediately.[9]
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel.[10]
-
Control Ignition Sources: Remove all sources of ignition.
-
Don PPE: Wear full PPE, including respiratory protection, a chemically resistant suit, and appropriate gloves.[10]
-
Containment: For liquid spills, absorb with an inert, non-combustible material like sand, earth, or vermiculite.[6] For solid spills, carefully cover with a plastic sheet to minimize dust, then gently sweep into a container. DO NOT use water.
-
Collection: Place the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
First Aid Measures
Immediate action is critical.[8]
-
Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Speed is essential.[10] Immediately remove all contaminated clothing.[6] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[3][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.[3]
-
Collect waste in designated, properly labeled, and sealed containers.
-
Dispose of waste through a licensed hazardous waste disposal contractor.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3][11] Do not allow the material to be released into the environment.[6]
Conclusion
This compound is a valuable chemical intermediate with a formidable hazard profile. Its safe use is entirely achievable through a combination of robust engineering controls, strict adherence to well-defined protocols, and the consistent use of appropriate personal protective equipment. By understanding the specific toxicological risks, particularly methemoglobinemia, and by preparing for potential emergencies, researchers can effectively mitigate the dangers and maintain a safe and productive laboratory environment.
References
- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet.
- Fisher Scientific. (2025). 3-(Trifluoromethyl)aniline Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline ToxFAQs.
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
- CAMEO Chemicals | NOAA. (n.d.). 3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)aniline hydrochloride Safety Data Sheet.
- Alfa Aesar. (2008). 3-(Trifluoromethyl)aniline Material Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025). 4-Fluoro-3-(trifluoromethyl)aniline Safety Data Sheet.
- TCI Chemicals. (n.d.). 4-(Trifluoromethyl)aniline Hydrochloride Safety Data Sheet.
- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.
- PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline. National Center for Biotechnology Information.
- Thermo Scientific Alfa Aesar. (n.d.). 3-(Trifluoromethyl)aniline, 99%.
- BenchChem. (2025). N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- CymitQuimica. (2024). 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride Safety Data Sheet.
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- 11. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
3-(Trifluoromethyl)aniline hydrochloride as a building block for pharmaceuticals
Application Note: 3-(Trifluoromethyl)aniline Hydrochloride as a Strategic Pharmaceutical Building Block
Introduction: The Fluorine Effect in Medicinal Chemistry
This compound (3-TFMA·HCl) is a critical intermediate in the synthesis of "Fenamate" non-steroidal anti-inflammatory drugs (NSAIDs) and modern kinase inhibitors. Its value lies in the trifluoromethyl (
In drug design, the
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
), blocking metabolic oxidation at the phenyl ring. -
Lipophilicity: The hydrophobic nature of the
group enhances membrane permeability, improving oral bioavailability. -
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring and altering the pKa of the amine, which influences binding affinity in enzyme pockets.
This guide provides actionable protocols for transforming the stable hydrochloride salt into bioactive scaffolds, specifically focusing on Ullmann-type couplings and Urea formation .
Chemical Profile & Physical Properties[1][2][3]
The hydrochloride salt is the preferred storage form due to its resistance to oxidation compared to the free amine. However, it must be neutralized to the free base to participate in nucleophilic reactions.
| Property | 3-TFMA Hydrochloride (Salt) | 3-TFMA (Free Base) |
| CAS Number | 90774-69-9 (or 15459-69-5) | 98-16-8 |
| Formula | ||
| Molecular Weight | 197.59 g/mol | 161.13 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid |
| Solubility | Water, Methanol, DMSO | Organic solvents (DCM, EtOAc), slightly water soluble |
| Reactivity | Non-nucleophilic (Storage form) | Nucleophilic (Active form) |
| Hazards | Irritant, Hygroscopic | Toxic by inhalation, Combustible |
Critical Pre-Step: Activation (Free-Basing) Protocol
Context: The hydrochloride salt contains a protonated ammonium group (
Method A: In-Situ Neutralization (For Amide/Urea Couplings)
-
Reagents: 3-TFMA·HCl (1.0 equiv), DIPEA or Triethylamine (1.2 equiv), Solvent (DCM or DMF).
-
Procedure:
-
Suspend 3-TFMA·HCl in the reaction solvent.
-
Add the base dropwise at
. -
Stir for 15 minutes. The suspension will likely clarify or change texture as the free amine is released and amine salts precipitate (depending on solvent).
-
Proceed immediately with the addition of the electrophile (Acid Chloride/Isocyanate).
-
Method B: Extractive Isolation (For Metal-Catalyzed Couplings)
-
Reagents: 3-TFMA·HCl, 1M NaOH, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the salt in a minimal amount of water.
-
Slowly add 1M NaOH until pH > 10.
-
Extract three times with DCM.
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Validation: Obtain a clear, pale yellow oil. Verify by
NMR (Disappearance of broad peaks).
-
Strategic Application 1: Synthesis of Flufenamic Acid (Ullmann Coupling)
This protocol describes the synthesis of Flufenamic Acid, a classic NSAID, demonstrating the construction of the diphenylamine scaffold common in drug discovery.[1]
Mechanism: Copper-catalyzed nucleophilic aromatic substitution.[2]
Reaction Scheme:
Protocol:
-
Reagent Prep: Ensure 3-TFMA is in Free Base form (see Method B above).
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine:
-
2-Chlorobenzoic acid (10 mmol)
-
3-(Trifluoromethyl)aniline (11 mmol, 1.1 equiv)
-
Potassium Carbonate (
, 10 mmol) — Acts as the acid scavenger. -
Copper Powder (0.5 mmol, 5 mol%) — Catalyst.
-
DMF (15 mL) — High-boiling polar aprotic solvent is essential.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of 2-chlorobenzoic acid.
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into 100 mL of dilute HCl (1M) to quench and precipitate the crude acid.
-
Filter the solid precipitate.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Result: Off-white needles. Melting point:
.
-
Strategic Application 2: Urea Scaffold Synthesis (Kinase Inhibitors)
Many kinase inhibitors (e.g., analogs of Sorafenib) utilize a diaryl urea motif. This protocol generates a urea linkage using the activated aniline.
Protocol:
-
Activation: Suspend 3-TFMA·HCl (1.0 equiv) in anhydrous DCM. Add Triethylamine (2.5 equiv) and stir for 20 min at RT.
-
Coupling: Cool to
. Add the appropriate Aryl Isocyanate (1.0 equiv) dropwise.-
Note: If the isocyanate is solid, dissolve it in minimal DCM first.
-
-
Progression: Allow to warm to RT and stir for 4 hours.
-
Isolation: The urea product often precipitates from DCM.
-
If solid forms: Filter and wash with cold DCM.
-
If soluble: Wash organic layer with 1M HCl (removes unreacted aniline), then Brine. Dry and concentrate.
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for processing the Hydrochloride salt into pharmaceutical actives.
Caption: Workflow transforming the stable HCl salt into bioactive scaffolds via neutralization and specific coupling pathways.
Safety & Handling Guidelines
-
Toxicity: 3-(Trifluoromethyl)aniline is toxic by inhalation and ingestion.[4][5] It is a Methemoglobinemia inducer (oxidizes hemoglobin).
-
Control: Always handle in a certified chemical fume hood. Double-glove (Nitrile) is recommended.
-
-
Odor: The free base has a penetrating, fishy odor.
-
Mitigation: All glassware and waste must be treated with a dilute bleach solution or acidic water (to protonate the amine) before removal from the hood.
-
-
Corrosivity: The HCl salt is acidic and corrosive to mucous membranes. Wear eye protection (goggles) strictly.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Lombardino, J. G. (1965). Preparation of Flufenamic Acid. In Nonsteroidal Anti-Inflammatory Drugs.[6][1][7][8][9] Wiley-Interscience. (Classic protocol basis).
- Ma, D., & Cai, Q. (2008).Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines.Accounts of Chemical Research, 41(11), 1450–1460. (Modern Ullmann variants).
- Wilhelm, S. M., et al. (2006).Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.Nature Reviews Drug Discovery, 5, 835–844. (Context for urea scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-(Trifluoromethyl)aniline Hydrochloride in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Agrochemicals
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent due to its profound and predictable impact on a molecule's physicochemical and biological properties. 3-(Trifluoromethyl)aniline, often used as its more stable hydrochloride salt, is a critical building block that provides chemists with a reliable method to introduce this high-value functional group onto an aromatic scaffold.
The trifluoromethyl group is a powerful modulator of bioactivity. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy, environmental persistence, and target selectivity of pesticides.[1] These characteristics make 3-(Trifluoromethyl)aniline and its derivatives indispensable intermediates in the synthesis of a wide array of high-performance herbicides, insecticides, and fungicides.[2] This guide provides an in-depth exploration of its application, detailing the synthetic rationale and field-proven protocols for its use in creating key agrochemicals.
Part 1: Application in Herbicide Synthesis — The Case of Fluometuron
Fluometuron is a selective urea-based herbicide used to control annual broadleaf weeds and grasses in cotton and sugarcane. The synthesis of fluometuron is a classic example of how 3-(Trifluoromethyl)aniline is leveraged to create a potent herbicidal agent. The core of the synthesis involves the conversion of the aniline's amino group into an isocyanate, which is then reacted with dimethylamine.
Synthetic Pathway Overview
The synthesis is a two-step process starting from 3-(Trifluoromethyl)aniline.[3]
-
Phosgenation: 3-(Trifluoromethyl)aniline is reacted with phosgene (COCl₂) or a phosgene equivalent to form 3-(trifluoromethyl)phenyl isocyanate. This reaction is typically performed at low temperatures to control the high reactivity of phosgene. The hydrochloride salt is often used as the starting material, which can be neutralized in situ or converted to the free aniline before the reaction.
-
Amination: The resulting isocyanate is then reacted with dimethylamine to form the final product, fluometuron. This is a nucleophilic addition reaction where the nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate.
Caption: Synthetic workflow for Fluometuron.
Detailed Laboratory Protocol: Synthesis of Fluometuron
This protocol is adapted from established industrial synthesis methods.[3]
Step 1: Preparation of 3-(Trifluoromethyl)phenyl isocyanate
-
Reactor Setup: Equip a 1 L four-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet connected to a phosgene source and a gas outlet leading to a scrubber (e.g., concentrated sodium hydroxide solution). Ensure the entire setup is under a nitrogen atmosphere and properly vented in a fume hood.
-
Initial Charge: Charge the flask with 500 mL of anhydrous toluene. Begin stirring and cool the solvent to 0-5°C using an ice-salt bath.
-
Phosgene Introduction: Bubble phosgene gas through the cold toluene at a controlled rate (e.g., 1.4 L/min) for 30 minutes.
-
Aniline Addition: Prepare a solution of 3-(Trifluoromethyl)aniline (70 g) in anhydrous toluene. Add this solution dropwise to the phosgene-toluene mixture over 4 hours, maintaining the temperature between 0-5°C.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. The reaction progress can be monitored by TLC or GC-MS to confirm the disappearance of the starting aniline.
-
Thermal Reaction: Carefully transfer the reaction mixture to a separate reactor equipped for heating. Warm the mixture to 60-65°C and hold for approximately 3 hours, or until the solution becomes clear. This step ensures the conversion of any intermediate carbamoyl chloride to the isocyanate.
-
Phosgene Removal: Purge the system with dry nitrogen gas to remove any residual phosgene. The isocyanate solution is typically used directly in the next step without purification.
Step 2: Synthesis of Fluometuron
-
Amine Reaction: Cool the 3-(Trifluoromethyl)phenyl isocyanate solution to 10-15°C.
-
Dimethylamine Addition: Slowly add a solution of dimethylamine in toluene to the isocyanate solution. This reaction is exothermic; maintain the temperature below 30°C.
-
Precipitation and Isolation: As the reaction proceeds, fluometuron will precipitate out of the solution as a white solid. Continue stirring for 1-2 hours after the addition is complete.
-
Filtration and Washing: Filter the solid product and wash the filter cake with cold toluene to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum at 60-70°C to yield fluometuron.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Toluene | Inert solvent that effectively dissolves reactants and facilitates temperature control. |
| Phosgenation Temp. | 0-5°C | Controls the high reactivity of phosgene and minimizes side reactions. |
| Thermal Reaction Temp. | 60-65°C | Ensures complete conversion of the intermediate carbamoyl chloride to the isocyanate. |
| Amination Temp. | < 30°C | Controls the exothermic reaction between the isocyanate and dimethylamine. |
| Byproduct | N,N'-bis(3-trifluoromethylphenyl)urea | Can form if moisture is present or if stoichiometry is not controlled.[3] |
Part 2: Application in Insecticide Synthesis — Fipronil Analogs
While the flagship insecticide Fipronil itself is synthesized from 2,6-dichloro-4-trifluoromethylaniline, its synthesis pathway highlights key reactions applicable to derivatives of 3-(Trifluoromethyl)aniline.[4] The core structure relies on the trifluoromethyl-substituted phenyl ring, making this class of anilines crucial for developing novel phenylpyrazole insecticides. The synthesis involves the formation of a pyrazole ring system attached to the aniline moiety.
General Synthetic Pathway for Phenylpyrazole Insecticides
The synthesis typically involves the diazotization of the trifluoromethylaniline derivative, followed by reduction and subsequent cyclization with a suitable partner to form the pyrazole ring. The final steps often involve oxidation to install the characteristic sulfinyl group.
Caption: General workflow for Fipronil-type insecticides.
Protocol: Diazotization of 3-(Trifluoromethyl)aniline
Diazotization is a fundamental transformation for converting the versatile amino group into a diazonium salt, which is a gateway to numerous other functional groups.[5]
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, thermometer, and dropping funnel.
-
Acidic Solution: Charge the reactor with a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C.
-
Aniline Addition: Slowly add 3-(Trifluoromethyl)aniline hydrochloride to the cold acid solution with vigorous stirring. Ensure the temperature remains below 5°C.
-
Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline slurry. The addition rate should be controlled to keep the temperature between 0-5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Reaction Completion: Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The resulting diazonium salt solution is highly reactive and is typically used immediately in the subsequent reaction step (e.g., Sandmeyer reaction or reduction to a hydrazine).
Causality in Protocol Design:
-
Low Temperature (0-5°C): Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.
-
Acidic Conditions: The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline and stabilizes the diazonium salt.
-
Slow Addition of Nitrite: Controls the exothermic diazotization reaction, preventing temperature spikes and the unwanted decomposition of nitrous acid.
Part 3: Application in Fungicide Synthesis — Trifluoromethyl-Substituted Pyridines
Many modern fungicides feature a trifluoromethylpyridine (TFMP) scaffold.[6][7] 3-(Trifluoromethyl)aniline can serve as a precursor for constructing such heterocyclic systems, although the routes can be complex. One conceptual approach involves leveraging the aniline as a nitrogen-containing, three-carbon unit in a cyclocondensation reaction to build the pyridine ring.
Conceptual Synthetic Pathway
A common strategy for building pyridine rings is through condensation reactions. For instance, a derivative of 3-(Trifluoromethyl)aniline could react with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in the presence of an acid catalyst to form a dihydropyridine, which can then be oxidized to the aromatic pyridine system.
Caption: Conceptual workflow for a fungicide intermediate.
This approach highlights the versatility of the aniline scaffold beyond its direct use, positioning it as a foundational element for more complex heterocyclic structures vital in agrochemical discovery.[8]
Summary of Key Transformations and Versatility
The utility of this compound in agrochemical synthesis is defined by the reactivity of its two primary functional sites: the amino group and the aromatic ring.
| Transformation | Reagents | Intermediate Product | Application Class |
| N-Acylation | Acetyl Chloride, Base | N-acetyl-3-(trifluoromethyl)aniline | General Intermediate[9] |
| N-Alkylation | Propyl Bromide, K₂CO₃ | N-propyl-3-(trifluoromethyl)aniline | Pharmaceutical/Agrochemical Intermediate |
| Phosgenation | Phosgene (COCl₂) | 3-(Trifluoromethyl)phenyl isocyanate | Herbicides (Ureas)[3] |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Insecticides, Fungicides (via further steps)[5] |
| Bromination | N-Bromosuccinimide | Bromo-3-(trifluoromethyl)aniline | General Intermediate[10] |
| Ullmann Coupling | 4-Methylimidazole, CuI | Imidazole-substituted aniline | Pharmaceutical/Agrochemical Intermediate[11] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design in the agrochemical industry. Its ability to introduce the trifluoromethyl group provides a reliable pathway to enhance the biological performance of active ingredients. The protocols and pathways detailed herein demonstrate the compound's central role in constructing diverse and effective herbicides, insecticides, and fungicides. A thorough understanding of the reaction mechanisms and the causality behind the experimental conditions is paramount for researchers and development professionals aiming to innovate in the field of crop protection.
References
- Vertex AI Search. Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation.
- Google Patents. CN102603573B - Method for synthesizing raw fluometuron drug.
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- ScienceDirect. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- NIH. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
- Google Patents. US8507693B2 - Process for synthesis of fipronil.
- ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Google Patents. WO2011107998A1 - Process for synthesis of fipronil.
- SpringerLink. Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide.
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.
- Quick Company. Process For The In Situ Preparation Of Fipronil, An Insecticide And.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.
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- 4. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
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Synthetic routes utilizing 3-(Trifluoromethyl)aniline hydrochloride
Executive Summary & Chemical Context
3-(Trifluoromethyl)aniline (CAS: 98-16-8), supplied here as the stable hydrochloride salt (CAS: 311-46-6), is a critical pharmacophore building block. The meta-trifluoromethyl group imparts unique physiochemical properties to drug candidates: it enhances lipophilicity (increasing membrane permeability), improves metabolic stability by blocking oxidative metabolism at the phenyl ring, and alters the pKa of the amine.
However, the electron-withdrawing nature of the -CF3 group ($ \sigma_m \approx 0.43 $) significantly reduces the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. Furthermore, the hydrochloride salt form requires specific neutralization strategies to ensure compatibility with organometallic catalysts and sensitive electrophiles.
This guide details three high-value synthetic workflows:
-
Urea Pharmacophore Assembly: A safer, phosgene-free route to Sorafenib-like scaffolds via carbamate intermediates.
-
Palladium-Catalyzed C-N Coupling: Overcoming electronic deactivation in Buchwald-Hartwig aminations.
-
Copper-Mediated Etherification/Amination: Classic Goldberg coupling for Fenamate synthesis.
Handling & Preparation: The "Free Base" Protocol
Most advanced couplings require the free amine. While in situ neutralization is possible, isolating the free base is often superior for stoichiometry control in catalytic cycles.
Protocol A: Biphasic Neutralization (Standard)
-
Reagents: 3-(Trifluoromethyl)aniline HCl (10 g), DCM (50 mL), 1M NaOH (50 mL).
-
Procedure:
-
Suspend the HCl salt in DCM in a separatory funnel.
-
Add 1M NaOH slowly. Shake vigorously for 5 minutes until the solid dissolves and layers clarify.
-
Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL).
-
Dry combined organics over anhydrous
. -
Critical Step: Concentrate under reduced pressure (Rotavap) at <40°C. Caution: The free base is a liquid and can be volatile/toxic.
-
Use immediately.
-
Application I: Urea Linkage via Phenyl Carbamates (Sorafenib Route)
Context: The diaryl urea moiety is the primary pharmacophore in kinase inhibitors like Sorafenib (Nexavar). Traditional routes use isocyanates (requires phosgene/triphosgene). This protocol uses a safer "activated carbamate" method.
Mechanism: The aniline reacts with phenyl chloroformate to form a stable phenyl carbamate, which acts as a "masked isocyanate" to react with a second amine.
Experimental Protocol:
Step 1: Synthesis of Phenyl (3-trifluoromethylphenyl)carbamate
-
Setup: 250 mL 3-neck RBF,
atmosphere, ice bath. -
Charge: 3-(Trifluoromethyl)aniline (free base, 20 mmol), Pyridine (22 mmol), and dry DCM (40 mL).
-
Addition: Dropwise addition of Phenyl Chloroformate (21 mmol) at 0°C over 15 mins.
-
Reaction: Warm to RT; stir for 2 hours. Monitor TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water. Wash with 1M HCl (to remove pyridine), then brine. Dry (
) and concentrate. Recrystallize from Hexane/EtOAc.-
Yield Target: >90% (White solid).[1]
-
Step 2: Urea Assembly (Sorafenib Analog)
-
Charge: Phenyl carbamate intermediate (1.0 equiv) and 4-(4-aminophenoxy)-N-methylpicolinamide (Target Amine, 1.0 equiv) in DMSO.
-
Reaction: Heat to 60-80°C for 4-6 hours. The phenol byproduct acts as a leaving group.
-
Purification: Pour into water. The urea product precipitates. Filter and wash with water and cold ether.
Data Summary:
| Parameter | Value | Note |
| Solvent | DCM (Step 1), DMSO (Step 2) | DMSO promotes dipole alignment for urea formation. |
| Temperature | 0°C | Avoid overheating Step 1 to prevent bis-acylation. |
| Yield | 85-92% (Overall) | Higher purity than isocyanate route. |
Visualization: Sorafenib Synthesis Workflow
Figure 1: Safe synthesis of Sorafenib urea scaffold via phenyl carbamate activation, avoiding direct phosgene handling.
Application II: Buchwald-Hartwig Amination
Context: Coupling 3-(Trifluoromethyl)aniline with aryl halides.
Challenge: The electron-poor aniline is a weak nucleophile. Standard ligands (
Experimental Protocol:
-
Reagents:
-
Aryl Bromide (1.0 mmol)
-
3-(Trifluoromethyl)aniline HCl (1.2 mmol)
-
Catalyst:
(1-2 mol%) -
Ligand: XPhos or BrettPhos (2-4 mol%)
-
Base:
(3.0 mmol) — Note: Excess base is required to neutralize the HCl salt in situ. -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
-
-
Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix
and Ligand in 1 mL solvent. Stir 5 mins (solution turns from purple to orange/brown). -
Reaction Assembly: Add Aryl Bromide, Aniline HCl, and Base to a reaction vial. Add the catalyst solution.
-
Degassing: Sparge with Argon for 2 minutes. Cap tightly.
-
Heating: Heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography.
-
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Oxidative addition stalled or catalyst death. | Switch to BrettPhos (better for weak nucleophiles). Ensure strict |
| Homocoupling of Ar-Br | Reduction of Pd(II). | Reduce catalyst loading; ensure base is dry. |
| Unreacted Aniline | Nucleophilicity too low. | Use the Free Base (Protocol A) instead of HCl salt to reduce salt effects. |
Visualization: Catalytic Cycle
Figure 2: Simplified Buchwald-Hartwig cycle. The electron-poor nature of 3-CF3-aniline makes the 'Amine Binding' and 'Deprotonation' steps rate-determining, necessitating electron-rich ligands.
Application III: Flufenamic Acid Synthesis (Goldberg Reaction)
Context: Synthesis of Fenamates (NSAIDs).[2][3] This is a classic Ullmann-type condensation.
Reaction: 2-Chlorobenzoic acid + 3-(Trifluoromethyl)aniline
Protocol:
-
Mix: 2-Chlorobenzoic acid (20 mmol), 3-(Trifluoromethyl)aniline (25 mmol),
(25 mmol), and Copper powder (1 mmol) in DMF (30 mL). -
Heat: Reflux (approx 140-150°C) for 4 hours.
-
Workup: Cool. Pour into dilute HCl (pH 2). The precipitate is the crude acid.
-
Purification: Recrystallize from Ethanol.
References
-
Sorafenib Synthesis (Carbamate Route): Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[5]
-
Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.
-
Flufenamic Acid/Goldberg Reaction: "Synthesis of Flufenamic Acid." ChemicalBook Protocols.
-
Safety Data: PubChem Compound Summary for CID 7446, 3-(Trifluoromethyl)aniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 3. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 4. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Preparation of dyes and pigments using 3-(Trifluoromethyl)aniline hydrochloride
Application Note: High-Purity Synthesis of Fluorinated Colorants using 3-(Trifluoromethyl)aniline Hydrochloride
Abstract
This guide details the synthetic utility of This compound (CAS: 327-52-6) as a diazo and coupling intermediate for high-performance dyes and pigments. The trifluoromethyl (
Introduction: The "Fluorine Effect" in Chromophore Design
In the development of modern pharmaceuticals and agrochemicals, the introduction of fluorine is a standard strategy to modulate metabolic stability. In dye chemistry, the 3-(trifluoromethyl) motif serves a parallel but distinct purpose:
-
Electronic Modulation: The
group is strongly electron-withdrawing ( effect) but lacks the resonance donation of halogens like chlorine. When placed meta to the azo linkage, it stabilizes the LUMO, often resulting in a bathochromic shift compared to unsubstituted analogs, while improving resistance to oxidative degradation. -
Solid-State Properties: The steric bulk and lipophilicity of the
group influence crystal packing, which is critical for the insolubility required in organic pigments (e.g., for automotive coatings or plastics).
Technical Note on the Starting Material:
The precursor is supplied as the hydrochloride salt (
Mechanism of Action: Diazotization Kinetics
The critical step in azo synthesis is the formation of the diazonium salt. The electron-deficient nature of the trifluoromethyl-substituted ring makes the amine less nucleophilic, requiring precise pH and temperature control to drive the formation of the nitrosonium ion (
Figure 1: Diazotization and Coupling Pathway
Caption: Reaction flow for the conversion of 3-(Trifluoromethyl)aniline HCl into an azo chromophore. Temperature control at the intermediate stage is critical to prevent phenol formation.
Protocol 1: Synthesis of a Fluorinated Azo Pigment
Target Application: Solvent dyes for plastics or model pigments for ink formulations. Reaction Type: Azo Coupling.
Materials & Reagents
| Component | Stoichiometry | Role |
| 3-(Trifluoromethyl)aniline HCl | 1.0 eq (5.0 g) | Diazo Component |
| Sodium Nitrite ( | 1.1 eq (1.92 g) | Nitrosating Agent |
| Hydrochloric Acid (37%) | Excess (10 mL) | Acid Medium |
| 2-Naphthol | 1.05 eq (3.8 g) | Coupling Component |
| Sodium Hydroxide ( | As required | pH Adjustment |
| Sulfamic Acid | Trace | Scavenger |
Step-by-Step Methodology
Phase A: Diazotization (The "Diazo Soup")
-
Preparation: In a 250 mL beaker, dissolve 5.0 g of 3-(Trifluoromethyl)aniline HCl in 30 mL of distilled water. Add 10 mL of concentrated HCl.
-
Expert Insight: The solution may be turbid initially. Heating gently to 30°C helps dissolution, but it must be cooled back down before the next step.
-
-
Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .
-
Nitrosation: Dissolve sodium nitrite (1.92 g) in 10 mL water. Add this solution dropwise to the amine mixture subsurface (tip of pipette under liquid level) over 20 minutes.
-
Critical Control Point: Maintain temperature
.[1] If orange fumes ( ) appear, the addition is too fast.
-
-
Validation: After stirring for 30 mins, spot the reaction mixture on Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (required).
-
Cleanup: Add a spatula tip of Sulfamic Acid until the starch-iodide test is negative (stops the side reactions).
-
Phase B: Coupling (The Pigment Formation)
-
Coupler Prep: Dissolve 3.8 g of 2-Naphthol in 40 mL of 10% NaOH solution. Cool to 5°C.
-
Addition: Slowly pour the cold diazonium solution (from Phase A) into the alkaline naphthol solution with vigorous stirring.
-
Observation: A brilliant orange/red precipitate will form immediately.
-
-
pH Control: The pH will drop. Maintain pH at 8–9 by adding sodium acetate or dilute NaOH.
-
Why? At low pH, the coupling component protonates and becomes unreactive. At very high pH, the diazonium salt forms an inactive diazotate.
-
-
Laking (Heat Treatment): Heat the slurry to 60°C for 30 minutes. This "Ostwald ripening" step promotes crystal growth, improving the filtration rate and lightfastness of the final pigment.
-
Workup: Filter the solid, wash with copious water until filtrate is neutral, and dry at 50°C under vacuum.
Protocol 2: Synthesis of Anthraquinone Acid Dyes (Blue)
Target Application: Wool/Nylon dyeing or biological staining. Reaction Type: Ullmann Condensation (Copper-Catalyzed).[2][3][4][5]
Figure 2: Ullmann Condensation Workflow
Caption: Copper-catalyzed condensation of Bromaminic acid with 3-CF3-aniline to yield blue acid dyes.
Methodology
-
Dissolution: In a three-neck flask, dissolve 0.02 mol of Bromaminic Acid (Sodium 1-amino-4-bromoanthraquinone-2-sulfonate) in 100 mL water. Adjust pH to 8.5 using Sodium Bicarbonate.
-
Amine Addition: Add 0.025 mol of 3-(Trifluoromethyl)aniline HCl .
-
Note: Since the amine is an HCl salt, you will observe foaming (
release) as it reacts with the bicarbonate. Wait for effervescence to cease.
-
-
Catalysis: Add 0.5 g of Copper Sulfate (
) and 0.2 g of Glucose (reducing agent to generate active Cu(I) species in situ). -
Reaction: Heat to 75–80°C for 4–6 hours. The solution will shift from reddish-blue to a pure, deep blue.
-
Monitoring: Use TLC (Eluent: n-Butanol/Ethanol/Ammonia/Water) to track the disappearance of the red bromaminic acid spot.
-
-
Isolation: Filter hot to remove copper residues. To the filtrate, add 15% w/v Sodium Chloride (Salting out). Cool to room temperature.
-
Purification: Filter the blue precipitate. Recrystallize from water/ethanol if high purity is required for biological applications.
Safety & Handling (Critical)
3-(Trifluoromethyl)aniline HCl is an organofluorine compound with specific hazards:
-
Toxicity: Toxic by inhalation and ingestion. It acts as a Methemoglobinemia inducer (interferes with blood oxygen transport).
-
Acidity: The HCl salt is corrosive.
-
Waste: Fluorinated aromatics are persistent. Do not dispose of down the drain. Collect in halogenated organic waste streams.
References
-
PubChem. (2025). Compound Summary: this compound. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2025). Diazotization and Azo Coupling Protocols. [Link]
-
Baqi, Y., & Müller, C. E. (2010).[3] Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953.[3] [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
3-(Trifluoromethyl)aniline hydrochloride in the synthesis of kinase inhibitors
Application Note: 3-(Trifluoromethyl)aniline Hydrochloride in the Synthesis of Type II Kinase Inhibitors
Abstract & Strategic Importance
In the landscape of kinase inhibitor design, particularly for Type II inhibitors (e.g., Sorafenib, Nilotinib, Regorafenib), the "tail" moiety plays a decisive role in selectivity and potency. It targets the hydrophobic allosteric pocket adjacent to the ATP-binding site, created when the activation loop adopts the "DFG-out" conformation.
This compound is a premier building block for this "tail" segment due to three critical physicochemical properties conferred by the trifluoromethyl (-CF
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, blocking metabolic oxidation at the meta position.
-
Lipophilicity: It enhances membrane permeability and drives hydrophobic interactions within the kinase allosteric pocket.
-
Electronic Modulation: As a strong electron-withdrawing group (EWG), it acidifies the adjacent urea protons (in diaryl urea scaffolds), strengthening hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.
This guide details the handling, neutralization, and coupling protocols for the hydrochloride salt form, which offers superior oxidative stability and handling precision compared to the free base liquid.
Chemical Properties & Handling: Salt vs. Free Base
The hydrochloride salt is preferred in process chemistry for its long-term stability. The free base (3-(trifluoromethyl)aniline) is an oily liquid prone to oxidation (darkening) and is volatile/toxic.
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) | Operational Advantage of HCl |
| State | Colorless/Yellow Oil | White/Off-white Crystalline Solid | Precise weighing; no volatile loss. |
| Stability | Prone to oxidation/N-oxide formation | High oxidative stability | Long shelf-life without inert atmosphere storage. |
| Hygroscopicity | Low | Moderate | Requires storage in desiccator; dry solvents essential. |
| Reactivity | Nucleophilic (Ready to use) | Non-nucleophilic (Latent) | Control: Reaction triggers only upon base addition. |
Application Workflow: Synthesis of Diaryl Urea Kinase Inhibitors
The most common application is the formation of a diaryl urea motif, linking the 3-(trifluoromethyl)aniline tail to a heteroaryl "hinge binder" head.
Visualizing the Synthesis Pathway
Caption: Synthesis workflow for Type II Kinase Inhibitors converting the stable HCl precursor into the active urea pharmacophore via two primary routes.
Detailed Experimental Protocols
Protocol A: Direct Coupling with Isocyanates (The "Sorafenib" Route Analog)
Best for: When the isocyanate of the "Hinge Binder" is stable or commercially available.
Reagents:
-
3-(Trifluoromethyl)aniline HCl (1.0 eq)
-
Aryl Isocyanate (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend 3-(Trifluoromethyl)aniline HCl (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Note: The salt will likely not dissolve completely at this stage.
-
-
Neutralization (Critical Step): Cool the suspension to 0°C. Dropwise add DIPEA (1.2 eq).
-
Observation: The suspension should clear as the free base is liberated and the HCl is scavenged by the DIPEA. Stir for 15 minutes at 0°C.
-
-
Coupling: Add the Aryl Isocyanate (1.0 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. The urea product is often less soluble and may precipitate.
-
-
Work-up:
-
If Precipitate Forms: Filter the solid, wash with cold DCM and Hexanes. This often yields high-purity product.
-
If Soluble: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DIPEA), then saturated NaHCO
, then Brine. Dry over Na SO .
-
-
Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: CDI-Mediated Coupling (The "Universal" Route)
Best for: When the isocyanate is unstable or you wish to avoid handling toxic isocyanates.
Reagents:
-
3-(Trifluoromethyl)aniline HCl (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Hinge Binder Amine (e.g., an aminopyridine or aminopyrimidine) (1.0 eq)
-
Base: DIPEA (2.5 eq total)
-
Solvent: DMF or DMSO (Dry)
Step-by-Step Procedure:
-
Activation: Dissolve 3-(Trifluoromethyl)aniline HCl (1.0 eq) in dry DMF. Add DIPEA (1.2 eq) to neutralize.
-
Imidazolide Formation: Add CDI (1.1 eq) in one portion at RT.
-
Coupling: Add the Hinge Binder Amine (1.0 eq) and a second portion of DIPEA (1.3 eq).
-
Heating: Heat the reaction mixture to 60–80°C for 12–24 hours.
-
Why Heat? The second displacement (amine attacking the acyl imidazole) is slower than the first.
-
-
Work-up: Pour the reaction mixture into ice-cold water. The diaryl urea is typically lipophilic and will precipitate. Filter, wash with water, and dry.[4]
Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, verify the following parameters. The trifluoromethyl group provides a unique handle for NMR validation.
| Analytical Method | Expected Observation | Purpose |
| 1H NMR | Urea protons (NH-CO-NH) typically appear as two singlets between 8.5 – 10.0 ppm (DMSO-d6). | Confirm Urea formation. |
| 19F NMR | Single sharp peak around -63 ppm . | Confirm presence/integrity of CF3 group. |
| LC-MS | [M+H]+ peak matching the target mass. | Purity check. |
| Melting Point | Sharp melting range (e.g., >200°C for many ureas). | Crystallinity/Purity.[5] |
Troubleshooting Guide
-
Issue: Low Yield in Isocyanate Coupling.
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Ensure 1.2–1.5 equivalents of DIPEA are used. The amine must be free to act as a nucleophile.
-
-
Issue: "Fishy" Smell Persisting in Product.
-
Cause: Residual unreacted aniline.
-
Solution: Wash the organic layer with 1M HCl during workup. The free aniline will protonate and move to the aqueous layer; the urea product will remain in the organic layer.
-
-
Issue: Regioselectivity in CDI Coupling.
-
Cause: The "Hinge Binder" amine might be less nucleophilic than the CF3-aniline.
-
Solution: Reverse the order. Activate the Hinge Binder with CDI first, then add the 3-(Trifluoromethyl)aniline HCl (neutralized).
-
References
-
Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844 (2006). Link
-
Bankston, D., et al. "A Scalable Synthesis of the FLT3 Inhibitor Sorafenib Tosylate." Organic Process Research & Development, 6(5), 577–586 (2002). Link
-
Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 3-13 (2005). Link
-
BenchChem. "Safety and Handling of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride." (General handling reference for aniline salts). Link
-
PubChem. "3-(Trifluoromethyl)aniline Compound Summary." National Library of Medicine. Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 3. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 4. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Efficiency Amide Coupling of 3-(Trifluoromethyl)aniline Hydrochloride
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling 3-(Trifluoromethyl)aniline hydrochloride , a substrate characterized by both low nucleophilicity (due to the electron-withdrawing
Abstract
3-(Trifluoromethyl)aniline is a critical building block in drug discovery, often used to modulate lipophilicity and metabolic stability. However, its use as a hydrochloride salt, combined with the strong electron-withdrawing nature of the meta-trifluoromethyl group, presents a "double-penalty" to reactivity. Standard coupling protocols (e.g., EDC/HOBt) often result in stalled conversion or low yields. This guide details three validated protocols—HATU-mediated , T3P-mediated , and Acid Chloride activation —optimized to ensure complete conversion and high purity.
Scientific Foundation & Mechanistic Insight
The "Double-Penalty" Challenge
Successful coupling requires overcoming two distinct barriers:
-
Salt Neutralization: The hydrochloride salt (
) is non-nucleophilic. It must be deprotonated to the free base ( ) to participate in the reaction. Incomplete neutralization is a common failure mode. -
Electronic Deactivation: The trifluoromethyl group (
) at the meta position is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, significantly lowering the pKa of the anilinium ion (~3.5) and reducing the nucleophilicity of the free amine nitrogen.
Reagent Selection Logic
-
HATU (Discovery Scale): Selected for its rapid kinetics. The aza-benzotriazole moiety accelerates the reaction with electron-poor nucleophiles better than HOBt.
-
T3P (Process Scale): Propanephosphonic acid anhydride (T3P) is chosen for scalability. It drives equilibrium by releasing a water-soluble byproduct and shows low epimerization risk.
-
Acid Chlorides (Hard Cases): When the carboxylic acid partner is sterically hindered, generating the highly reactive acid chloride is necessary to force the reaction.
Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate protocol based on your specific constraints.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Standard Discovery)
Best for: Milligram to gram scale, high-throughput synthesis, valuable acid intermediates.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
3-(Trifluoromethyl)aniline HCl (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv ) — Critical: Extra base required for HCl salt.
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[2] Stir at Room Temperature (RT) for 5–10 minutes.
-
Note: The solution often turns yellow/orange upon activation.
-
-
Amine Preparation: In a separate vial, dissolve 3-(Trifluoromethyl)aniline HCl (1.1 equiv) in a minimum amount of DMF. Add the remaining DIPEA (2.5 - 3.0 equiv) to this solution to liberate the free amine.
-
Coupling: Add the amine/base solution to the pre-activated acid mixture dropwise.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]
-
Optimization: If conversion stalls <50%, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with sat.
(2x), water (1x), and brine (1x). Dry over and concentrate.
Protocol B: T3P-Mediated Coupling (Scalable/Green)
Best for: >10g scale, avoiding toxic byproducts, simple workup.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
3-(Trifluoromethyl)aniline HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Procedure:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-(Trifluoromethyl)aniline HCl (1.1 equiv), and solvent (EtOAc, 5-10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.
-
T3P Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 20 minutes to control exotherm.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P reactions are slower but cleaner. If sluggish, heat to 60°C (EtOAc reflux).
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/aniline), then sat.
. The T3P byproducts are water-soluble, simplifying purification.[2][3][4]
Protocol C: Acid Chloride Activation (Stubborn Substrates)
Best for: Very unreactive or sterically hindered acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) + DMF (cat.)
-
3-(Trifluoromethyl)aniline HCl (1.1 equiv)
-
Base:
or DIPEA (4.0 equiv) -
Solvent: DCM or THF[5]
Procedure:
-
Activation: Dissolve Carboxylic Acid in DCM (anhydrous). Add catalytic DMF (1-2 drops). Cool to 0°C. Add Oxalyl Chloride dropwise. Stir 1h at RT until gas evolution ceases. Concentrate to dryness (to remove excess oxalyl chloride) or use directly if stoichiometry is precise.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Amine Addition: In a separate flask, mix 3-(Trifluoromethyl)aniline HCl and Base in DCM. Cool to 0°C. Add the acid chloride solution slowly.
-
Reaction: Stir at RT for 2–4 hours.
Critical Optimization Parameters
The following table summarizes the key variables that determine success versus failure with this specific aniline salt.
| Parameter | Recommendation | Rationale |
| Stoichiometry (Base) | Must be ≥ 3.0 equiv | 1.0 eq to neutralize HCl salt, 1.0 eq to deprotonate carboxylic acid (if not pre-activated), 1.0 eq as proton scavenger. |
| Solvent | DMF, NMP, or EtOAc | Polar aprotic solvents are required to dissolve the aniline HCl salt initially. DCM may require higher dilution. |
| Temperature | RT to 60°C | The EWG ( |
| Catalyst | HOAt (with HATU) or DMAP | If using EDC, 0.1-0.5 eq of DMAP is mandatory to form the reactive acyl-pyridinium intermediate. |
Reaction Workflow Diagram
Figure 2: The critical path involves liberating the free base before the rate-limiting coupling step.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Reaction stalls at ~50% | Protonation of the aniline. As the reaction proceeds, HCl/Acid is generated, protonating the remaining weak aniline. | Add an additional 1.0 equiv of DIPEA. Ensure pH > 8. |
| Formation of anhydride | Acid activation is fast, but amine attack is too slow due to steric/electronic bulk. | Switch to Protocol C (Acid Chloride) or add DMAP catalyst to accelerate amine attack. |
| Precipitate in reaction | Urea byproduct (if using EDC) or amine salt insolubility. | If using EDC, switch to Protocol B (T3P) (soluble byproducts). If salt is insoluble, add NMP cosolvent. |
| Low Yield with EDC | EDC/HOBt is often too weak for electron-deficient anilines. | Switch to HATU or T3P . |
Safety & Handling
-
Toxicity: Trifluoromethylanilines are toxic by inhalation and skin contact.[6] They can cause methemoglobinemia. All weighing and handling must be performed in a chemical fume hood.
-
Corrosivity: Acid chlorides and T3P are corrosive.
-
Waste: Fluorinated compounds should be segregated in halogenated waste streams.
References
-
Dunetz, J. R., et al. (2011).[3][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Ghosh, A. K., & Shahabi, D. (2021).[8] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP." Tetrahedron Letters. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][5] Tetrahedron. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Sigma-Aldrich. "3-(Trifluoromethyl)aniline Product Specification & Safety Data." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. chembk.com [chembk.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis of derivatives from 3-(Trifluoromethyl)aniline hydrochloride
Application Note & Protocol
Topic: One-Pot Synthesis of Bio-active Heterocyclic Scaffolds from 3-(Trifluoromethyl)aniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluoromethylated Anilines in Drug Discovery
The trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 3-(Trifluoromethyl)aniline, in particular, serves as a critical building block for a diverse array of pharmaceuticals and agrochemicals. Its hydrochloride salt is often the commercially available and more stable form, presenting a unique starting point for synthesis.
This document provides a comprehensive guide to the one-pot synthesis of complex, biologically relevant heterocyclic derivatives from this compound. We will move beyond simple, linear synthetic steps to explore elegant and efficient one-pot methodologies that minimize waste, reduce purification steps, and accelerate the discovery of novel chemical entities. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles.
Core Concept: The Power of One-Pot Synthesis
One-pot synthesis represents a paradigm of efficiency in chemical synthesis. By combining multiple reaction steps in a single flask without isolating intermediates, this approach offers significant advantages:
-
Increased Efficiency: Reduces reaction time, energy consumption, and manual labor.
-
Higher Yields: Avoids material loss that occurs during intermediate purification steps.
-
Improved Sustainability: Minimizes solvent waste and the use of purification materials.
-
Access to Complexity: Enables the rapid construction of complex molecular architectures from simple starting materials.
Our focus will be on leveraging the reactivity of 3-(trifluoromethyl)aniline in multicomponent reactions (MCRs), a powerful class of one-pot transformations.
Experimental Section: One-Pot Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones (DHPMs). DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.
Mechanism & Rationale
The reaction proceeds through a series of acid-catalyzed steps. The initial and rate-determining step is the condensation of the aldehyde with the urea. The resulting N-acylimine intermediate is then attacked by the enolate of the β-ketoester. Finally, cyclization and dehydration yield the DHPM product. The trifluoromethyl group on the aniline-derived urea component enhances the biological activity and modulates the physicochemical properties of the final product.
The use of this compound requires an initial in-situ neutralization to generate the free amine, which can then be converted to the required urea derivative for the Biginelli reaction.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of DHPMs.
Detailed Protocol
This protocol describes the synthesis of Ethyl 6-methyl-2-oxo-4-(phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
| Reagent/Solvent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 62561-94-6 | 197.59 | 10 | 1.98 g |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 11 | 1.53 mL |
| Urea | 57-13-6 | 60.06 | 15 | 0.90 g |
| Benzaldehyde | 100-52-7 | 106.12 | 10 | 1.02 mL |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 10 | 1.27 mL |
| Concentrated HCl | 7647-01-0 | 36.46 | catalytic | ~3 drops |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 30 mL |
Procedure:
-
In-situ Amine Neutralization and Urea Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.98 g, 10 mmol) and ethanol (20 mL).
-
Stir the suspension and add triethylamine (1.53 mL, 11 mmol) dropwise. Stir for 15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Add urea (0.90 g, 15 mmol) to the flask. The reaction to form the corresponding aryl urea is facilitated in the subsequent steps.
-
-
One-Pot Biginelli Condensation:
-
To the same flask, add benzaldehyde (1.02 mL, 10 mmol), ethyl acetoacetate (1.27 mL, 10 mmol), and 3 drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
After completion, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidinone derivative as a white or off-white solid.
-
Dry the final product under vacuum. Expected yield: 75-85%.
-
Trustworthiness & Self-Validation:
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
TLC Analysis: A single spot on the TLC plate after purification confirms the absence of starting materials and major impurities.
Further Applications: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is another powerful one-pot MCR for creating dihydropyridine (DHP) scaffolds, which are famous for their application as calcium channel blockers (e.g., Nifedipine). 3-(Trifluoromethyl)aniline can be used as the nitrogen source in place of ammonia to generate N-aryl DHPs.
Reaction Scheme Diagram
Caption: General scheme for the Hantzsch Dihydropyridine synthesis.
The protocol for the Hantzsch reaction would be analogous to the Biginelli synthesis, typically involving the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and 3-(trifluoromethyl)aniline, often catalyzed by an acid like acetic acid or under thermal conditions.
Conclusion
One-pot multicomponent reactions are exceptionally powerful tools for the rapid and efficient synthesis of complex molecules from simple precursors. This application note provides a detailed, validated protocol for the synthesis of dihydropyrimidinone derivatives from this compound, a readily available and industrially important starting material. The principles and techniques described can be readily adapted to other MCRs, such as the Hantzsch dihydropyridine synthesis, further expanding the chemical space accessible to researchers in drug discovery and materials science.
References
-
Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Available at: [Link]
-
National Institutes of Health (NIH). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]
-
ResearchGate. Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. Available at: [Link]
-
Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Available at: [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
ResearchGate. A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
National Institutes of Health (NIH). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Der Pharma Chemica. One pot synthesis of dihydropyrimidinones catalyzed by Cyanuric chloride: An improved procedure for the Biginelli reaction. Available at: [Link]
-
Organic Chemistry Portal. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. Available at: [Link]
Precision Fluorination in Drug Discovery: Strategic Selection and Industrial Protocols
Introduction: The "Fluorine Scan" in Modern Medicinal Chemistry
The introduction of fluorine into a small molecule is rarely about a single property; it is a multi-parameter optimization strategy. In industrial drug discovery, the "Fluorine Scan" is a systematic approach used to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering the steric footprint of the parent molecule.
Why Fluorine?
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with C-F blocks oxidative metabolism (e.g., by Cytochrome P450), extending the drug's half-life (
). -
Lipophilicity Modulation: Fluorination generally increases lipophilicity (
), improving membrane permeability. However, over-fluorination can lead to poor solubility. -
Bioisosterism: Fluorine acts as a bioisostere for hydrogen (similar van der Waals radius: H = 1.20 Å, F = 1.47 Å) and the hydroxyl group (OH), acting as a hydrogen bond acceptor but not a donor.
Strategic Selection: Choosing the Right Building Block
Before initiating synthesis, the choice of fluorinated motif determines the physicochemical trajectory of the lead compound. The following table contrasts common fluorinated building blocks used in high-throughput optimization.
Comparative Properties of Fluorinated Motifs[1][2][3][4][5][6]
| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) |
| Steric Bulk | Smallest | ~H Isostere | ~Isopropyl/Ethyl Isostere | ~t-Butyl Isostere |
| Hammett Constant ( | 0.00 | 0.06 | 0.54 | 0.68 (Strongly EWG) |
| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.23 (Super-Lipophilic) |
| Metabolic Stability | Low | High | Very High | Extreme |
| Primary Application | Baseline | Metabolic Blocking | Potency/Permeability | Potency/Space Filling |
Decision Logic for Motif Selection
The following decision tree illustrates the logic for selecting a fluorinated building block based on the specific ADME (Absorption, Distribution, Metabolism, Excretion) issue being addressed.
Figure 1: Strategic decision tree for selecting fluorinated building blocks based on ADME/Tox liabilities.
Application Note A: Scalable Deoxofluorination
Objective: Conversion of secondary alcohols to fluorides. Challenge: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can be explosive upon scale-up. Solution: Use XtalFluor-E or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). These reagents possess higher thermal decomposition temperatures, making them safer for process chemistry.
Protocol: Deoxofluorination using XtalFluor-E
Note: This protocol minimizes HF generation and thermal risks.
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N \cdot 3HF (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the secondary alcohol in anhydrous DCM (0.1 M concentration). -
Base Addition: Cool the solution to -78°C. Add DBU (1.5 equiv) dropwise. Causality: The base neutralizes HF generated in situ and activates the alcohol.
-
Reagent Addition: Add XtalFluor-E (1.2 equiv) portion-wise as a solid. Safety: Do not add all at once to prevent localized exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally over 2 hours. Monitor via TLC or LCMS.
-
Quench (CRITICAL): Cool to 0°C. Quench by slow addition of saturated aqueous
. Warning: Gas evolution ( ) will occur. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DBU) and then brine. Dry over
.
Figure 2: Mechanism of Deoxofluorination. Note the inversion of stereochemistry (SN2) typical for secondary alcohols.
Application Note B: Late-Stage Trifluoromethylation
Objective: Direct C-H trifluoromethylation of heterocycles (e.g., pyridines, pyrroles).
Challenge: Installing
Protocol: Radical Trifluoromethylation (Metal-Free)
Reagents:
-
Substrate: Heterocycle (e.g., Caffeine, Pyridine derivative) (1.0 equiv)
-
Radical Source: Sodium Triflinate (Langlois Reagent) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3-5 equiv)
-
Solvent: DCM/Water biphasic mixture (3:1)
Step-by-Step Methodology:
-
Setup: To a vigorously stirred solution of the heterocycle in DCM/Water, add Sodium Triflinate.
-
Initiation: Add TBHP dropwise at 0°C.
-
Propagation: Allow the reaction to stir at RT for 12-24 hours. Insight: The biphasic system helps solubilize the inorganic salt (Langlois) while keeping the organic substrate in the DCM phase.
-
Workup: Separate layers. Extract the aqueous layer with DCM. Wash combined organics with saturated
(to quench peroxides) and then brine.
Mechanism:
The reaction proceeds via a radical mechanism where the oxidant generates a
Figure 3: Radical cycle for Langlois trifluoromethylation.[1] The CF3 radical is electrophilic and targets electron-rich positions.
Quality Control & Safety Standards
Analytical Verification (19F NMR)
Fluorine is NMR active (Spin 1/2, 100% abundance), making it an excellent handle for QC.
-
Standard Reference: Trichlorofluoromethane (
) at 0 ppm (or -trifluorotoluene at -63 ppm). -
Diagnostic Shifts:
-
Ar-F: -100 to -140 ppm
- : -50 to -70 ppm
- : -50 to -60 ppm
- : +60 to +90 ppm (Distinctive positive shift)
-
Safety: HF Management
All fluorination reactions have the potential to generate Hydrogen Fluoride (HF), particularly upon workup or contact with moisture.
-
Calcium Gluconate Gel: Must be present at the workstation. In case of skin contact, apply immediately to bind fluoride ions.
-
Glassware: Avoid standard glass for reactions involving high concentrations of HF or
salts at high temperatures; use PTFE (Teflon) or PFA vessels. -
Waste Disposal: Segregate fluorinated waste. Quench reaction mixtures with Calcium Chloride (
) or Calcium Carbonate ( ) to precipitate fluoride as insoluble before disposal.
References
-
Bioisosterism & Fluorine Effect
-
SF5 Properties
-
Savoie, P. R., & Welch, J. T. (2015).[6] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.
-
-
Deoxofluorination Safety
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[2]
-
-
Langlois Reagent Protocol
-
Late-Stage Functionalization
- Fujiwara, Y., & Dixon, J. A. (2012).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethyl)aniline Hydrochloride Purification
Ticket ID: #REC-3CF3-HCl-001 Subject: Recrystallization Protocol & Troubleshooting for 3-(Trifluoromethyl)aniline Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely working with This compound (also known as m-aminobenzotrifluoride hydrochloride).
This compound presents a unique purification challenge. The trifluoromethyl (
This guide moves beyond generic textbook advice to address the specific physicochemical behavior of fluorinated aniline salts.
Module 1: Solvent System Selection
The choice of solvent is the single most critical variable. Aniline salts are prone to hydrolysis in water, reverting to the oily free base (3-(trifluoromethyl)aniline is a liquid at room temperature, mp ~5-6°C).
Recommendation: Use an Acidified Alcohol system or a Solvent/Antisolvent pair.
Solubility Profile & Selection Logic
| Solvent System | Solubility Rating | Technical Notes (The "Why") |
| Ethanol (Abs.) | High | Good primary solvent. High dielectric constant dissolves the ionic lattice. |
| Water | High | Risk: Promotes hydrolysis. Must be acidified (1-2% HCl) to suppress free-base formation. |
| Diethyl Ether | Low (Antisolvent) | Excellent antisolvent. Precipitates the salt while keeping non-polar impurities in solution. |
| Ethyl Acetate | Moderate/Low | Useful for washing.[1] Can dissolve organic impurities (unreacted starting material). |
| Hexane/Heptane | Insoluble | Poor antisolvent for this specific salt due to immiscibility with polar primary solvents. |
Module 2: The Recrystallization Protocol
Standard Operating Procedure (SOP-3CF3-05)
Phase 1: Dissolution
-
Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Ethanol containing 1% conc. HCl .
-
Scientist's Note: The HCl is non-negotiable. It shifts the equilibrium
firmly to the right, preventing the formation of the oily free base.
-
-
Heating: Heat to near-boiling. If the solid does not dissolve, add solvent in small aliquots (0.5 mL).
-
Visual Check: If the solution is dark brown/pink, this indicates oxidation products (quinone imines).
-
Phase 2: Decolorization (Optional but Recommended)
-
Charcoal Treatment: If colored, remove heat, let cool slightly (to avoid boil-over), and add activated charcoal (1-2% w/w).
-
Filtration: Reflux for 5-10 minutes, then filter hot through a pre-warmed Celite pad.
Phase 3: Crystallization[2]
-
Cooling: Allow the filtrate to cool slowly to room temperature.
-
Antisolvent Addition: If no crystals form, slowly add Diethyl Ether dropwise with swirling until a persistent turbidity (cloudiness) appears.
-
Deep Cooling: Refrigerate at 0–4°C.
Phase 4: Isolation
-
Filtration: Collect crystals via vacuum filtration.[2]
-
Washing: Wash with cold Et2O (removes surface impurities).
-
Drying: Dry in a vacuum desiccator over
or KOH pellets. Do not heat above 60°C as fluorinated anilines can be volatile or degrade.
Workflow Visualization
Caption: Logical workflow for the purification of trifluoromethyl-substituted aniline salts.
Module 3: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling.
-
Root Cause:
-
Hydrolysis: The salt has reverted to the free base (liquid).[2]
-
Supersaturation: The temperature is above the melting point of the solvated salt.
-
-
Corrective Action:
-
Re-acidify: Add drops of conc. HCl to the mother liquor to force salt formation.
-
Re-heat: Dissolve the oil by heating, then cool more slowly.
-
Seed: Add a seed crystal of pure material at the saturation point.
-
Issue 2: Persistent Discoloration (Pink/Red/Brown)
-
Symptom: Crystals are off-white or pink.
-
Root Cause: Aniline derivatives oxidize rapidly in air to form azo compounds or quinones.
-
Corrective Action:
-
Perform the recrystallization under an inert atmosphere (
or Ar) if possible. -
Ensure the wash solvent (Ether) is peroxide-free.
-
Repeat the charcoal step.
-
Issue 3: Low Yield
-
Symptom: Very little solid recovered.
-
Root Cause: The compound is too soluble in the primary solvent (EtOH).
-
Corrective Action:
-
Concentrate the mother liquor (rotary evaporator) to half volume.
-
Increase the ratio of Antisolvent (Ether).
-
Troubleshooting Logic Tree
Caption: Decision matrix for resolving common crystallization failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water as the sole solvent? A: Technically, yes, but it is risky. 3-(Trifluoromethyl)aniline is a liquid with low water solubility.[2][3][4] If the salt hydrolyzes even slightly in hot water, the free base will separate as an oil. If you must use water, ensure it is 1M HCl, not neutral water.
Q: How do I store the purified crystals? A: Aniline salts are hygroscopic and light-sensitive. Store in an amber vial, under Argon if possible, in a desiccator. Exposure to humid air will cause the crystals to become sticky and turn pink over time.
Q: What is the expected Melting Point? A: While the free base melts at ~5-6°C [1], the hydrochloride salt typically melts much higher. Always compare your result against the Certificate of Analysis (CoA) of your starting material or a reference standard, as specific salt polymorphs can vary.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
- Organic Syntheses.General procedures for Aniline Hydrochloride purification. (See Org. Synth. Coll. Vol. 1, p. 111 for analogous aniline salt handling).
Sources
Technical Support Center: Catalyst Selection for 3-(Trifluoromethyl)aniline Derivatives
Ticket ID: #CF3-ANILINE-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The Electronic Challenge
The core challenge in coupling 3-(trifluoromethyl)aniline derivatives lies in the electronic nature of the substrate. The trifluoromethyl group (
-
The Consequence: This significantly lowers the HOMO energy of the nitrogen lone pair, rendering the aniline a poor nucleophile .[1]
-
The Kinetic Bottleneck: In Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig), the rate-limiting step often shifts from oxidative addition to the amine binding or reductive elimination steps. Standard ligands (e.g., BINAP, dppf) often fail because they cannot sufficiently stabilize the Pd(II)-amido intermediate or force the reductive elimination of the electron-deficient amine.
This guide provides high-fidelity protocols to overcome this electronic deactivation.
Primary Workflow: Buchwald-Hartwig Amination[2][3][4]
For coupling 3-(trifluoromethyl)aniline with aryl halides, the Buchwald-Hartwig reaction is the gold standard.[2] However, "general purpose" conditions will likely result in stalled conversion (<20%).
Catalyst Recommendation System
We utilize Dialkylbiarylphosphine ligands (Buchwald ligands). These are electron-rich (facilitating oxidative addition of the aryl halide) and bulky (forcing reductive elimination of the difficult amine).[1]
Decision Matrix: Ligand Selection
Figure 1: Decision matrix for selecting the optimal catalytic system based on coupling partner and amine substitution.
Standard Operating Procedure (SOP): BrettPhos Pd G3 Protocol
Applicability: Primary 3-(trifluoromethyl)aniline + Aryl Bromides/Chlorides. Rationale: BrettPhos is structurally optimized to prevent the formation of stable, unreactive Pd-amine complexes (catalyst resting states) that plague primary amines. The G3 precatalyst ensures accurate Pd loading and eliminates the induction period associated with Pd(OAc)₂ reduction.
Materials:
-
Pd Source: BrettPhos Pd G3 (or G4) [CAS: 1470372-59-8] (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Temperature: 100 °C
Step-by-Step Protocol:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Solids Addition: Add the following to the vial:
-
Aryl Halide (1.0 mmol)[1]
-
3-(Trifluoromethyl)aniline (1.2 mmol)
-
NaOtBu (1.4 mmol, 135 mg)
-
BrettPhos Pd G3 (0.02 mmol, ~18 mg)
-
-
Purge: Cap the vial (septum screw cap) and purge with Argon for 5 minutes (needle in/needle out).
-
Solvent: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) via syringe.
-
Reaction: Place in a pre-heated block at 100 °C and stir vigorously for 1-4 hours.
-
Note: Reaction times are typically short due to the high activity of G3 catalysts.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, and concentrate.
Alternative Workflow: Chan-Lam Coupling
If your aryl partner is a boronic acid or if you must avoid strong bases (NaOtBu), use the Chan-Lam coupling.
Rationale: This oxidative coupling uses Copper(II) and relies on air (
Protocol: Cu(OAc)₂ Mediated[5]
-
Mix: In a flask open to air, combine:
-
Aryl Boronic Acid (2.0 equiv)
-
3-(Trifluoromethyl)aniline (1.0 equiv)
-
Cu(OAc)₂ (1.0 equiv) — Stoichiometric copper is recommended for electron-deficient anilines to drive yield.
-
Pyridine (2.0 equiv) — Acts as a ligand/base.
-
4Å Molecular Sieves (Activated, 200 mg/mmol) — CRITICAL: Removes water to prevent protodeboronation.
-
-
Solvent: Add Dichloromethane (DCM) or Acetonitrile (0.1 M).
-
Atmosphere: Attach a balloon filled with
(or simply stir open to air if scale is <100mg). -
Time: Stir at Room Temperature for 24–48 hours.
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and I get no conversion. What happened?
-
Diagnosis: "Pd Black" precipitation. The active Pd(0) species is unstable and aggregating because the ligand is not stabilizing it, or the oxidative addition is too slow.
-
Fix:
-
Ensure you are using degassed solvents . Oxygen kills the active catalyst.
-
Switch from Pd(OAc)₂/Ligand mixtures to Precatalysts (G3/G4) . This guarantees the ligand is already bound to the metal.
-
If using an Aryl Chloride, increase temperature to 110 °C to facilitate oxidative addition.
-
Q2: I see the starting material is consumed, but I am isolating the de-halogenated arene (Ar-H) instead of the product.
-
Diagnosis:
-Hydride Elimination or Hydrodehalogenation. The catalytic cycle is stalling after oxidative addition. The Pd-Ar species is grabbing a hydride (likely from the solvent or impurities) because the amine is too slow to bind. -
Fix:
-
Concentration: Increase reaction concentration to 1.0 M to favor the bimolecular reaction (amine binding) over unimolecular side reactions.
-
Ligand Switch: If using RuPhos, switch to BrettPhos . The larger bulk of BrettPhos creates a binding pocket that favors the amine over hydride sources.
-
Q3: My yield is stuck at 40%. Can I use a stronger base?
-
Diagnosis: Incomplete deprotonation. The
of the aniline is lowered by the group, but the complex formation might be reversible. -
Fix:
-
Switch from
to NaOtBu or LiHMDS (Lithium Hexamethyldisilazide). -
LHMDS Protocol: LiHMDS is soluble in toluene/THF and can deprotonate the aniline before it enters the catalytic cycle, creating a highly nucleophilic Lithium-Amide species.
-
Diagnostic Flowchart
Use this logic flow to diagnose stalled reactions.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling failures.
References
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338–6361.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination and Amidation Reactions." Chemical Science, vol. 2, no. 1, 2011, pp. 27-50.
-
Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940.[3] (Foundational Chan-Lam Reference).
-
Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[4] ACS Omega, vol. 5, no.[4] 34, 2020, pp. 21385–21391.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing residual starting material from 3-(Trifluoromethyl)aniline reactions
Technical Support Center: Purification of 3-(Trifluoromethyl)aniline Reactions
Ticket ID: #TFA-PUR-001 Topic: Removal of Residual Starting Material (3-(Trifluoromethyl)aniline) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 3-(trifluoromethyl)aniline (CAS: 98-16-8) from your reaction mixture. This is a common issue caused by the electron-withdrawing nature of the trifluoromethyl group , which lowers the basicity of the amine (pKa ~3.5) compared to standard anilines (pKa ~4.6).
Standard acidic washes often fail because the salt equilibrium favors the free base in the organic layer unless the pH is aggressively controlled. Furthermore, the reduced nucleophilicity makes standard scavenger resins react sluggishly.
This guide provides four tiered solutions ranging from optimized extraction to chemical derivatization.
Visual Decision Matrix
Use this workflow to select the best purification method for your specific scale and product stability.
Caption: Decision tree for selecting the optimal purification strategy based on scale and product properties.
Module 1: The Acid-Base Extraction (Optimized)
The Problem: You washed with 1M HCl, but the aniline remained in the organic layer.
The Science: 3-(Trifluoromethyl)aniline has a pKa of ~3.5. In a biphasic system (e.g., EtOAc/Water), the distribution coefficient (
Protocol:
-
Dilution: Dilute your reaction mixture with Dichloromethane (DCM) rather than Ethyl Acetate.
-
Reason: Anilinium salts are often more soluble in EtOAc than water, leading to poor separation. They are less soluble in DCM.
-
-
The "pH 1" Rule: Wash the organic layer 3x with 2M HCl (not 1M).
-
Target: Ensure the aqueous layer pH is < 1.0 after the wash.
-
-
Back-Extraction (Critical Step):
-
Do not discard the aqueous acidic washes immediately.
-
Wash the combined acidic aqueous layers once with fresh DCM to recover any trapped product.
-
Combine this DCM with your main organic fraction.
-
-
Final Polish: Wash the organic layer with saturated Brine to break any micro-emulsions.
Warning: If your product contains a basic nitrogen (e.g., a pyridine or secondary amine), this method will extract your product too. Skip to Module 2.
Module 2: Chromatographic Solutions
The Problem: The aniline "tails" on silica and co-elutes with your product.
The Science: The amine group (
Troubleshooting Table:
| Scenario | Recommended Stationary Phase | Mobile Phase Modifier | Why? |
| Standard Flash | Standard Silica (Irregular) | 1% Triethylamine (TEA) | TEA blocks acidic silanols, sharpening the aniline peak so it elutes earlier. |
| Difficult Separation | Amine-Functionalized Silica (KP-NH) | None (Hexane/EtOAc) | The basic silica surface repels the aniline, often reversing elution order. |
| Polar Product | C18 (Reverse Phase) | 0.1% Formic Acid | Low pH keeps the aniline protonated (ionized), forcing it to elute in the void volume (solvent front). |
Step-by-Step (KP-NH Silica):
-
Pack a column with Amine-functionalized silica (e.g., Biotage KP-NH or similar).
-
Equilibrate with 100% Hexane (or Heptane).
-
Load sample (dissolved in minimal DCM).[1]
-
Run a gradient: 0%
50% EtOAc in Hexane.-
Result: The 3-(trifluoromethyl)aniline will usually elute much faster than on standard silica, often separating cleanly from amides.
-
Module 3: Chemical Scavenging (High Throughput)
The Problem: Standard aldehyde resins are not capturing the aniline.
The Science: The
Recommended Resin: Isocyanate-bound Polymer (e.g., PS-Isocyanate) Mechanism: Forms a stable urea linkage.
Workflow:
-
Stoichiometry: Calculate the moles of residual aniline (by LCMS/NMR integration).
-
Loading: Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity.
-
Solvent: Use DCM or THF (Swelling is crucial).
-
Catalysis (The Secret Sauce): Add a catalytic amount of DIPEA (Hunig's Base) .
-
Why? While counter-intuitive, the base helps deprotonate any trace salts and catalyzes the urea formation.
-
-
Time: Shake at room temperature for 12-16 hours .
-
Note: Standard anilines take 2-4 hours; electron-deficient ones take overnight.
-
-
Filter: Remove resin via a fritted cartridge.
Caption: Scavenging workflow using Isocyanate resin to trap the electron-deficient aniline.
Module 4: Derivatization (The "Nuclear Option")
The Problem: Separation is impossible by chromatography, and extraction failed. The Solution: Chemically modify the impurity to drastically alter its physical properties (polarity/solubility).
Protocol: Succinic Anhydride Scavenging This converts the lipophilic aniline into a highly polar carboxylic acid (hemisuccinate).
-
Reaction: To your crude reaction mixture (in DCM), add 2.0 eq of Succinic Anhydride (relative to the aniline impurity) and 2.0 eq of DMAP .
-
Incubate: Stir for 1 hour at RT.
-
Workup:
References
-
Physicochemical Properties: National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Chromatography Techniques: Biotage. (2023).[5][6][7] When should amine-bonded columns be used for purification? Retrieved from [Link]
-
General Workup: University of Rochester. (n.d.). Not Voodoo: Workup and Purification. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
LC-MS analysis for purity assessment of 3-(Trifluoromethyl)aniline products
The following guide serves as a specialized Technical Support Center for the LC-MS analysis of 3-(Trifluoromethyl)aniline (CAS 98-16-8). It is designed for analytical chemists and process engineers requiring high-fidelity purity assessments.
Status: Active | Topic: Purity Assessment & Impurity Profiling | Analyte: 3-(Trifluoromethyl)aniline (
Executive Summary
3-(Trifluoromethyl)aniline is a critical intermediate in the synthesis of herbicides (e.g., fluometuron) and pharmaceuticals. Its purity analysis is complicated by the presence of positional isomers (2- and 4-trifluoromethylaniline) and synthetic byproducts (nitro-precursors, azo-dimers). Standard C18 methods often fail to resolve the positional isomers due to identical mass-to-charge ratios (
Part 1: Method Development & Optimization (FAQs)
Q1: I cannot separate the 3-isomer from the 2- and 4-isomers using a standard C18 column. What is the solution?
Diagnosis: Positional isomers of trifluoromethylaniline possess nearly identical hydrophobicities, rendering alkyl-bonded phases (like C18) ineffective for baseline resolution.
Technical Solution: Switch to a stationary phase that utilizes
-
Recommended Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .
-
Mechanism: The electron-deficient aromatic ring in PFP phases interacts strongly with the electron-rich amine group and the electron-withdrawing
group of the analyte. The spatial arrangement of the functional groups (ortho vs. meta vs. para) significantly alters this interaction energy, providing the necessary selectivity factor ( ). -
Protocol: Use a methanol-based mobile phase instead of acetonitrile. Methanol allows for stronger
interactions between the analyte and the stationary phase, whereas acetonitrile can suppress these interactions by forming a -layer on the stationary phase.
Q2: My MS sensitivity is low in ESI(+) mode. Isn't aniline easily ionizable?
Diagnosis: While aniline is basic, the trifluoromethyl group (
-
Requirement: Mobile phase pH must be
(at least 1 pH unit below ). -
Action: Use 0.1% Formic Acid (
) or 0.05% Trifluoroacetic Acid (TFA) .-
Note: TFA suppresses MS signal intensity due to ion pairing. Formic acid is preferred for sensitivity; TFA is preferred only if peak shape on the UV trace is the priority.
-
Q3: I see "ghost peaks" in blank injections. Is the analyte unstable?
Diagnosis: Aniline derivatives are notorious for "sticking" to stainless steel and silanols due to Lewis acid-base interactions. Technical Solution: Implement an aggressive needle wash and system passivation.
-
Wash Solvent: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. The acid disrupts the interaction with silanols, and isopropanol solubilizes the hydrophobic residues.
-
System Check: Replace PEEK tubing with stainless steel if high-pressure limits allow, or use bio-inert (titanium/ceramic) flow paths if available to reduce adsorption.
Part 2: Experimental Protocols & Data
Standardized LC-MS Method Parameters
Use this table to set up your initial instrument method.
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) or Phenyl-Hexyl, | Maximizes isomer selectivity via |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes |
| Gradient | 5% B to 95% B over 10 min | Slow gradient required to resolve isomers (2-, 3-, 4-). |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for ESI efficiency and column pressure. |
| Column Temp | 40 °C | Reduces viscosity and improves mass transfer kinetics. |
| Detection | ESI (+) MS; UV @ 254 nm | Primary quantitation by UV; ID by MS. |
Impurity Identification Table
Common byproducts found in 3-(Trifluoromethyl)aniline synthesis (e.g., via reduction of 1-nitro-3-(trifluoromethyl)benzene).
| Impurity Name | Structure/Origin | ESI(+) | |
| Target Analyte | 3-(Trifluoromethyl)aniline | 162.1 | 0 |
| Nitro-Precursor | 1-Nitro-3-(trifluoromethyl)benzene | No Ion / 191* | +30 Da (neutral loss logic) |
| Isomer 1 | 2-(Trifluoromethyl)aniline | 162.1 | 0 (Separation required) |
| Isomer 2 | 4-(Trifluoromethyl)aniline | 162.1 | 0 (Separation required) |
| Azo-Dimer | 3,3'-Bis(trifluoromethyl)azobenzene | 319.1 | +157 Da |
*Nitro compounds ionize poorly in ESI(+). Use UV or APCI(-) if detection of starting material is critical.
Part 3: Visualizations & Troubleshooting Logic
Figure 1: Method Optimization Workflow
This diagram outlines the logical flow for developing a purity method, specifically addressing the isomer separation challenge.
Caption: Decision matrix for selecting stationary phases based on the presence of positional isomers.
Figure 2: Troubleshooting Peak Tailing & Sensitivity
A self-validating loop to diagnose peak shape issues common with aniline derivatives.
Caption: Logical fault tree for diagnosing chromatographic issues related to the basicity of the aniline nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
SIELC Technologies (2018). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Support Center: Selective Bromination of 3-(Trifluoromethyl)aniline
Status: Operational Ticket Topic: Preventing Polybromination & Regiocontrol Assigned Specialist: Senior Application Scientist[1]
The Mechanistic Landscape: Why Polybromination Occurs[2]
To prevent failure, you must understand the competing forces in your flask.[1][2] You are working with 3-(trifluoromethyl)aniline , a substrate defined by a "Push-Pull" electronic conflict.
-
The "Push" (Activator): The amino group (
) at position 1 is a powerful electron donor.[2] It strongly activates the ring toward electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
The "Pull" (Deactivator): The trifluoromethyl group (
) at position 3 is a strong electron-withdrawing group.[2][3] It deactivates the entire ring but specifically destabilizes the carbocation intermediates formed at positions ortho and para to itself (C2, C4, C6).[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
The Conflict: Despite the deactivation from
, the activation fromngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> is dominant.[2][3] Once the first bromine is added, the ring remains sufficiently activated for a second (and third) bromine to attack, leading to the 2,4-dibromo or 2,4,6-tribromo impurities.
The Regioselectivity Key: The target is 4-bromo-3-(trifluoromethyl)aniline .[2][4][5]
-
Position 2: Sterically crowded (sandwiched between
and ). Unfavorable. -
Position 6: Ortho to
, but less electronically favored than the para position.[2] -
Position 4: Para to
. Although it is adjacent to the bulky , the electronic preference of the amine for para-substitution typically overrides the steric bulk, making this the major product.[2]
Validated Experimental Protocol
The following protocol utilizes N-Bromosuccinimide (NBS) in DMF . This system is superior to elemental bromine (
Method A: Direct Regioselective Monobromination (NBS/DMF)[1]
Reagents:
-
Substrate: 3-(Trifluoromethyl)aniline (1.0 equiv)[1][4][5][6]
-
Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to substrate)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(trifluoromethyl)aniline in anhydrous DMF.
-
Temperature Control: Cool the solution to 0°C - 5°C using an ice bath.
-
Critical: Lower temperature reduces the rate of the second bromination event.[2]
-
-
Addition: Dissolve NBS (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise over 30–60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by HPLC or GC-MS (TLC is often insufficient for distinguishing mono- vs di-bromo).
-
Quench & Workup: Pour the reaction mixture into ice-cold brine (saturated NaCl). Extract with Ethyl Acetate (
).[2] Wash the combined organics with water (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) to remove DMF, then brine. Dry over .[2][5][8] -
Purification: Concentrate in vacuo. If significant impurities exist, recrystallize from hexanes/ethanol or perform flash column chromatography.[1]
Yield Expectation: 90–94% Mono-brominated product.
Visualization of Reaction Logic[2][4][5]
The following diagram illustrates the decision matrix and chemical pathway for this synthesis.
Caption: Pathway selection for maximizing mono-brominated product yield.
Troubleshooting Guide (FAQ)
Q1: I am seeing ~15% of the 2,4-dibromo impurity. How do I fix this?
-
Diagnosis: This indicates "over-bromination" due to local excesses of reagent or temperature spikes.[2]
-
Solution:
-
Reduce Stoichiometry: Use 0.95 equivalents of NBS. It is better to leave 5% starting material (which is easily separated by polarity) than to generate the di-bromo impurity (which is chemically very similar to the product).[2]
-
Dilution: Increase the volume of DMF. A more dilute reaction slows the bimolecular reaction rate of the product with NBS.[2]
-
Addition Rate: Slow down the NBS addition. Use a syringe pump if possible.
-
Q2: The reaction mixture turned black/tarry.
-
Diagnosis: Aniline oxidation.[2] Free amines are susceptible to oxidation by radical species or oxidized halogen species.[2]
-
Solution: Ensure the reaction is under an inert atmosphere (
or Ar). Wrap the flask in foil to exclude light (NBS can undergo radical decomposition with light).[2]
Q3: Can I use Acetyl protection to guarantee mono-bromination?
-
Answer: Yes. If the direct NBS method fails to meet purity specs, convert the aniline to the acetanilide (using acetic anhydride).[1][2]
Q4: Why DMF? Can I use THF or DCM?
-
Answer: While THF and DCM work, DMF is preferred for regioselectivity.[1][2] DMF is known to promote para-bromination in anilines.[2] In non-polar solvents like
orngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> (obsolete), ortho-substitution becomes more competitive.
Data Summary: Reagent Comparison
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Active Species | ||
| Selectivity | Poor (High Polybromination) | High (Mono-selective) |
| By-products | HBr (Strong Acid - Autocatalytic) | Succinimide (Neutral/Mild) |
| Rec. Temp | -78°C to 0°C | 0°C to RT |
| Typical Yield | 60-70% (Mixed isomers) | 90-94% (4-bromo isomer) |
References
-
BenchChem. (2025).[2][3][4][5][8] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem. Link[1]
-
Organic Syntheses. (1976).[2] 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Organic Syntheses, Coll. Vol. 6, p.104. Link
-
ChemicalBook. (2024).[2] 4-Bromo-3-(trifluoromethyl)aniline Synthesis and Protocols. ChemicalBook. Link
-
Venkateswarlu, Y., et al. (2005).[1] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(7), 1103-1108.[1][7] Link
-
Khan Academy. (2022).[2] Bromination of Aniline: Mechanisms and Regioselectivity. Khan Academy Organic Chemistry Series.[2] Link
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)aniline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(Trifluoromethyl)aniline hydrochloride. It addresses common challenges, offers troubleshooting solutions, and presents detailed protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis route for this compound?
A1: The most prevalent industrial route involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.[1] This method includes nitration, followed by catalytic hydrogenation (reduction), and finally, salification with hydrochloric acid to yield the desired product.[1] This pathway is favored for its use of readily available starting materials and its scalability.
Q2: What are the primary safety concerns when handling 3-(Trifluoromethyl)aniline and its precursors?
A2: 3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and appears as a colorless to pale yellow liquid with a fish-like odor.[2][3] Key safety precautions include using personal protective equipment (PPE) such as respiratory protection, working in a well-ventilated area or fume hood, and avoiding contact with skin and eyes. The synthesis involves handling highly corrosive and strong acids (nitric, sulfuric) and flammable solvents, requiring appropriate engineering controls and emergency preparedness.[4][5]
Q3: Why is the hydrochloride salt form of the aniline often preferred?
A3: The hydrochloride salt is generally a stable, crystalline solid, which is easier to handle, purify, and store compared to the free aniline base, which is often a liquid and more susceptible to oxidation and degradation.[1][2] The salification step also serves as a final purification method, as the salt can be selectively precipitated and crystallized from the reaction mixture.[6][7]
Q4: What are the critical quality control parameters to monitor during synthesis?
A4: Throughout the synthesis, it is crucial to monitor the reaction progress and purity of intermediates. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[8][9] In-process controls (IPCs) at the end of each step ensure the reaction is complete before proceeding, which is vital for maximizing yield and minimizing downstream purification challenges.
Synthesis Overview: A Scalable Three-Step Process
The industrial synthesis of this compound is typically achieved through the pathway illustrated below. The causality behind each step is critical for a successful scale-up.
Caption: Industrial synthesis workflow for this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Q: My nitration step is producing significant isomeric impurities and the yield is low. What's going wrong?
A: Probable Cause & Solution
The nitration of aromatic compounds is highly exothermic and temperature-sensitive. Poor temperature control is the most likely cause.
-
Causality: At higher temperatures, the reaction rate increases uncontrollably, leading to the formation of dinitrated byproducts and other positional isomers. The directing effects of the chloro and trifluoromethyl groups are also more pronounced under controlled conditions.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reactor's cooling system is adequate for the scale. The addition of the nitrating mixture (sulfuric and nitric acid) must be done slowly and portion-wise to maintain an internal temperature of ≤25°C.[1]
-
Reagent Addition Order: A common procedure is to first cool the concentrated nitric acid, then slowly add sulfuric acid to form the nitrating mixture, all while maintaining a low temperature (10-20°C).[1] The starting material (1-chloro-2-trifluoromethylbenzene) is then added slowly to this mixture.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or a rapid HPLC method to monitor the consumption of the starting material. Over-extending the reaction time after completion can lead to side product formation.
-
Q: The catalytic reduction of the nitro-intermediate is sluggish or incomplete. How can I improve this?
A: Probable Cause & Solution
Incomplete reduction is often due to catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.
-
Causality: The palladium on carbon (Pd/C) catalyst can be "poisoned" by impurities carried over from the nitration step (e.g., residual acids). Furthermore, on a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical for the reaction to proceed.
-
Troubleshooting Steps:
-
Catalyst Quality & Loading: Use a high-quality catalyst from a reputable supplier. For scale-up, a catalyst loading of 0.5-2 mol% is typical. Ensure the catalyst is handled under an inert atmosphere (like nitrogen or argon) to prevent pre-reaction oxidation.
-
Purity of Intermediate: Wash the nitro-intermediate thoroughly after the nitration workup to remove any acidic residues before proceeding to the reduction step.
-
Optimize Agitation and Pressure: Increase the agitation speed to improve the suspension of the catalyst and enhance gas-liquid mass transfer. Ensure the hydrogen pressure is maintained at the recommended level for the duration of the reaction. The reaction can often be carried out at room temperature with sufficient pressure.[1]
-
Solvent Choice: The choice of solvent (e.g., methanol, ethanol) is critical. It must fully dissolve the starting material and be compatible with the hydrogenation conditions.
-
Caption: Troubleshooting logic for low yield in the catalytic reduction step.
Q: During the hydrochloride salt formation, my product is oily or fails to crystallize properly. What should I do?
A: Probable Cause & Solution
This issue typically points to impurities in the aniline free base or an incorrect choice of solvent and temperature for crystallization.
-
Causality: The presence of impurities can inhibit the formation of a stable crystal lattice, resulting in an "oiled out" product. The solubility of the hydrochloride salt is also highly dependent on the solvent system and temperature.
-
Troubleshooting Steps:
-
Purify the Free Base: If the aniline free base is impure, consider a quick purification step like distillation under reduced pressure or filtration through a plug of silica gel before proceeding to salification.
-
Solvent Selection: The aniline free base should be dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or toluene/acetone mixtures) in which the hydrochloride salt has low solubility.[7]
-
Controlled HCl Addition: Add the hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) dropwise to the stirred solution of the free base. Rapid addition can cause localized supersaturation and lead to oiling out.
-
Temperature Control & Seeding: Cool the solution slowly after HCl addition to induce crystallization. If crystallization is slow to start, adding a small seed crystal of pure product can be highly effective. The final mixture should be stirred at a low temperature (0-5°C) to maximize precipitation before filtration.[7]
-
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. A thorough risk assessment must be conducted before any experimentation.[6]
Protocol 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene
| Parameter | Value/Condition | Rationale |
| Reagents | 1-Chloro-2-(trifluoromethyl)benzene, Conc. Nitric Acid, Conc. Sulfuric Acid | Standard reagents for electrophilic aromatic nitration. |
| Temperature | 0°C to 25°C | Critical for controlling exotherm and selectivity.[1] |
| Reaction Time | 3-4 hours | Monitored by IPC (TLC/HPLC) to ensure completion. |
| Workup | Quenching on ice, extraction with an organic solvent (e.g., dichloromethane) | Safely neutralizes strong acids and isolates the product.[4] |
Step-by-Step Methodology:
-
To a cooled (0-10°C) reactor, charge concentrated nitric acid.
-
Slowly add an equivalent volume of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C.
-
Once the nitrating mixture is prepared and cooled, slowly add 1-chloro-2-(trifluoromethyl)benzene over 1-2 hours, maintaining the internal temperature below 25°C.[1]
-
After the addition is complete, stir the mixture at room temperature for 30 minutes, then warm to 60°C and hold for 3 hours.[1]
-
Monitor the reaction by HPLC until the starting material is <1%.
-
Cool the reaction mixture to 0-10°C and slowly quench by pouring it onto a stirred mixture of ice and water. A large amount of solid will precipitate.[1]
-
Filter the solid product and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the solid intermediate (4-Chloro-3-(trifluoromethyl)nitrobenzene) under vacuum.
Protocol 2: Reduction and Salification
| Parameter | Value/Condition | Rationale |
| Reagents | 4-Chloro-3-(trifluoromethyl)nitrobenzene, Pd/C (5-10 wt%), Hydrogen gas, Ethanol, Conc. HCl | Standard catalytic reduction followed by salt formation. |
| H₂ Pressure | 50-100 psi (or as optimized) | Sufficient pressure is needed to drive the reaction efficiently. |
| Temperature | Room Temperature to 40°C | The reaction is typically exothermic; cooling may be required. |
| Filtration | Through Celite® | To safely remove the pyrophoric palladium catalyst. |
| Crystallization | 0-5°C | Maximizes the yield of the precipitated hydrochloride salt.[7] |
Step-by-Step Methodology:
-
Charge a suitable hydrogenation reactor with the nitro-intermediate and ethanol.
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Stir the mixture vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete (verified by HPLC), carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet and handled appropriately.
-
Transfer the filtrate to a clean reactor equipped with a stirrer.
-
Cool the solution to 10-15°C and slowly add concentrated hydrochloric acid dropwise. The product will begin to precipitate.
-
After addition, cool the resulting slurry to 0-5°C and stir for at least 1 hour.[7]
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum at 50-60°C to yield this compound.
References
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]
- US Patent 6333434B1 - Preparation of trifluoromethylanilines.
-
Catalysis for Fluorination and Trifluoromethylation. (2014). PMC - NIH. [Link]
-
3-(TRIFLUOROMETHYL)ANILINE. Sdfine. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
p-AMINOTETRAPHENYLMETHANE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- US6333434B1 - Preparation of trifluoromethylanilines.
-
3-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
-
WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]
Sources
- 1. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 2. CAS 98-16-8: 3-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions during the synthesis of trifluoromethylanilines
Topic: Managing Exothermic Reactions & Process Safety Ticket ID: T-F3-ANILINE-001 Support Tier: Level 3 (Senior Process Engineering)
Executive Summary: The Thermal Challenge
Synthesizing trifluoromethylanilines (typically via the catalytic hydrogenation of nitrobenzotrifluorides) presents a dual-hazard scenario: high enthalpy release combined with chemical sensitivity .
The reduction of a nitro group (
This guide provides a self-validating workflow to manage these risks, moving beyond basic cooling to predictive heat flow management .
Troubleshooting Guide: Field Issues & Solutions
Issue 1: "My reactor temperature spikes uncontrollably 15 minutes into the hydrogen feed."
Diagnosis: Hydroxylamine Accumulation (Thermal Runaway Precursor).
In nitro reduction, the reaction proceeds via a nitroso (
Corrective Action:
-
Immediate: Stop Hydrogen feed. Switch to full cooling. Do not depressurize rapidly (solvent boil-off can cause level swell and entrainment).
-
Prevention: Implement "Start-Stop" dosing. Feed hydrogen until 10% conversion, stop, and check heat flow decay. If heat flow does not drop instantly, intermediates are reacting; wait for thermal decay before resuming.
-
Protocol Adjustment: Increase agitation speed (RPM) to improve
(mass transfer coefficient). This ensures availability at the catalyst surface, preventing the "starved" conditions that favor intermediate accumulation.
Issue 2: "The reaction stalled, and I see etching on the reactor sight glass."
Diagnosis: Defluorination & Catalyst Poisoning.
The
Corrective Action:
-
Scavenging: Add an inorganic base (e.g.,
or ) to scavenge HF in situ. -
Catalyst Switch: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur modifies the metal surface, significantly reducing its affinity for the C-F bond while retaining activity for the
group. -
Temperature Limit: Hard cap the reaction temperature at
.
Issue 3: "Yield is good, but the product is colored and unstable."
Diagnosis: Azo/Azoxy Coupling.
If the reaction runs too basic or too hot with insufficient hydrogen pressure, nitroso and hydroxylamine intermediates condense to form azo (
Corrective Action:
-
Maintain Pressure: Ensure Hydrogen pressure never drops below 2 bar during the active phase.
-
Acidic Modifier: Trace acetic acid can suppress coupling, though this must be balanced against corrosion risks.
Safe-by-Design Experimental Protocol
Objective: Catalytic Hydrogenation of 3-Nitrobenzotrifluoride to 3-Trifluoromethylaniline.
Equipment Requirements:
-
High-pressure reactor (Hastelloy or Glass-lined preferred; SS316 is susceptible to HF pitting).
-
Reaction Calorimetry (RC1 or similar) or real-time heat flow monitoring.
Step-by-Step Methodology:
-
Charge Preparation:
-
Load 3-nitrobenzotrifluoride (1.0 equiv) and Methanol (10 volumes).
-
Crucial: Add Potassium Carbonate (
equiv) as an HF scavenger. -
Add 5% Pt(S)/C catalyst (0.5 mol% loading). Note: Sulfided catalyst prevents defluorination.
-
-
Inertization:
-
Purge vessel 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar). Leave at ambient pressure.
-
-
Reaction Initiation (The "Ramp & Hold"):
-
Set agitation to maximum efficient RPM.
-
Heat to
. -
Pressurize to 5 bar
. -
Monitor Heat Flow (
): You should see an immediate exotherm. -
Control Logic: If
, automatically stop flow.
-
-
The "Thermal Digest":
-
Once
uptake ceases, hold at for 1 hour. -
Safety Check: Raise temperature to
strictly for 30 mins to ensure consumption of residual hydroxylamine. Do not exceed .
-
-
Workup:
-
Filter catalyst while wet (pyrophoric hazard).[1]
-
Analyze filtrate for fluoride content (Ion Chromatography) before concentration.
-
Visualizations
Diagram 1: The Thermal Runaway Feedback Loop
This diagram illustrates the mechanism of failure when cooling capacity is exceeded by intermediate accumulation.
Caption: Logical pathway of thermal runaway driven by hydroxylamine accumulation.
Diagram 2: Process Safety Decision Tree
Operational logic for the reactor control system.
Caption: Automated decision logic for interrupting hydrogen feed during critical exotherms.
Quantitative Data & Reference Data
Table 1: Thermodynamic Parameters
| Parameter | Value | Implications for Safety |
| Extreme heat release; requires active cooling capacity calculation. | ||
| Adiabatic Temp Rise ( | Sufficient to boil methanol/ethanol instantly if cooling fails. | |
| Defluorination Onset | Upper temperature limit is defined by chemistry, not just safety. | |
| HF Generation Potential | 3 moles HF / mol Substrate | Requires Hastelloy or glass-lined equipment; standard SS316 will corrode. |
Table 2: Solvent Selection Matrix
| Solvent | Heat Capacity ( | Solubility ( | Suitability |
| Methanol | Medium | High | Preferred. Good solubility for |
| Ethyl Acetate | Low | Medium | Avoid. Can hydrolyze; lower heat capacity reduces thermal buffer. |
| THF | Medium | High | Caution. Peroxide risk; good for solubility but harder to recover. |
| Water | High | Low | Poor. Poor |
References
-
Catalytic Hydrogenation of Nitrobenzene to Aniline: Heat of Reaction & Safety. Source: Mettler Toledo Application Note. [Link]
-
Hazards Associated with Laboratory Scale Hydrogenations. Source: University of Wisconsin-Madison, Chemistry Safety. [Link]
-
Process Safety Progress: Heat of Reaction Determination. Source: Semantic Scholar / Process Safety Progress. [Link]
Sources
Alternative solvents for reactions with 3-(Trifluoromethyl)aniline hydrochloride
Topic: Alternative Solvents & Troubleshooting Guide Ticket ID: TFMA-HCl-SOLV-001 Status: Active[1]
Executive Summary: The "Salt vs. Base" Paradox
User Context: You are working with 3-(Trifluoromethyl)aniline hydrochloride (3-TFMA[1]·HCl) . The Core Problem: This compound presents a dual challenge.
-
Solubility: As a hydrochloride salt, it is highly polar and insoluble in standard lipophilic organic solvents (DCM, Toluene, pure EtOAc).[1][2]
-
Reactivity: The trifluoromethyl group (
) at the meta position is strongly electron-withdrawing.[1] This lowers the of the conjugate acid to ~3.5 (compared to ~4.6 for aniline), making the free amine a weak nucleophile .
The Solution: Successful solvent selection requires a strategy that either (A) solubilizes the salt directly (polar solvents) or (B) performs an in-situ free-basing to unlock solubility in greener organic media.[1]
Solvent Selection Matrix
The following table compares traditional solvents with recommended alternatives, specifically for the hydrochloride salt form.
| Solvent Class | Traditional (Avoid/Replace) | Recommended Alternative | Technical Rationale for 3-TFMA·HCl |
| Chlorinated | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | DCM cannot dissolve the HCl salt.[1] 2-MeTHF allows for biphasic neutralization (see Protocol A) and has a higher boiling point ( |
| Polar Aprotic | DMF, NMP, DMAc | DMSO or Sulfolane | If you must dissolve the salt directly without free-basing, DMSO is superior.[2] Avoid Cyrene (see Troubleshooting). |
| Ethers | THF, 1,4-Dioxane | CPME (Cyclopentyl Methyl Ether) | CPME is hydrophobic.[1][2] It allows you to free-base the aniline in water, extract it into CPME, and dry it azeotropically without changing pots.[2] |
| Protic | Methanol, Ethanol | Isopropanol (IPA) | Good for recrystallization.[1][2] The HCl salt is moderately soluble in hot IPA but crystallizes upon cooling.[1] |
Troubleshooting Guides (FAQs)
Issue 1: "My reaction suspension never clears."
Diagnosis: You are likely using a non-polar solvent (DCM, Toluene, or pure THF) with the hydrochloride salt.[1][2] The salt lattice energy is too high for these solvents to overcome.[1] The Fix:
-
Option A (Biphasic Switch): Switch to 2-MeTHF .[1][3][4] Add 2-3 equivalents of aqueous base (
or ).[1] The salt will dissolve in the water layer, neutralize, and the free amine will migrate into the 2-MeTHF layer.[2] -
Option B (Additive): If you must use DCM, add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, or pre-mix the salt with 1.1 eq of Triethylamine (TEA) in the solvent and sonicate.[2]
Issue 2: "I switched to Cyrene as a green solvent, but I see a new impurity."
Diagnosis: Incompatibility Alert. Cyrene (dihydrolevoglucosenone) is a ketone.[1][2]
Mechanism: Primary amines like 3-TFMA react with ketones to form imines (Schiff bases) , especially at elevated temperatures.[1][2]
The Fix: STOP using Cyrene for primary aniline reactions. Use
Issue 3: "The starting material is consumed, but yield is <30%."
Diagnosis: Low Nucleophilicity.[1][2]
Mechanism: The
-
Concentration: Run the reaction at high concentration (>0.5 M) to drive kinetics.
-
Catalysis: For amide couplings, avoid weak activators (EDC/HOBt). Use high-reactivity coupling agents like HATU or T3P (Propylphosphonic anhydride).[1]
-
Temperature: Switch from THF (boils at
) to 2-MeTHF or CPME and heat to .
Visual Workflows
Figure 1: Solvent Decision Logic
Caption: Decision tree for selecting the optimal solvent based on reaction type and salt handling strategy.
[1]
Figure 2: The "Green" In-Situ Free-Basing Protocol
Caption: Step-by-step workflow for neutralizing the hydrochloride salt using 2-MeTHF to generate the reactive free base.
Recommended Experimental Protocol
Method: In-Situ Neutralization for Amide Coupling Use this protocol to replace DCM/DMF workflows.[1]
-
Setup: To a reaction vessel, add This compound (1.0 equiv) and 2-MeTHF (
). -
Base Addition: Add aqueous
( , 2.5 equiv).[1][2] Stir vigorously at room temperature for 15–30 minutes.-
Checkpoint: The solid suspension should disappear as the free base dissolves into the organic layer.[1]
-
-
Phase Cut: Stop stirring. Allow layers to separate.[1][2] Remove the bottom aqueous layer (contains NaCl and excess base).[1]
-
Drying (Optional but Recommended): Perform an azeotropic distillation (rotary evaporator) to remove residual water from the 2-MeTHF layer.[1] (2-MeTHF/Water azeotrope boils at
).[1][5] -
Coupling: Add your carboxylic acid (1.0 equiv), T3P (
in EtOAc, 1.5 equiv), and Pyridine (2.0 equiv) directly to the 2-MeTHF solution. Heat to .[1]
References
-
PubChem. 3-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
-
Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][2][6][7] (Discusses 2-MeTHF and CPME properties). Available at: [Link]
-
Watson, A. J. B., et al. (2012).[1][2][7] Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.[1][2][6] (Validates 2-MeTHF for amide couplings). Available at: [Link]
-
Camp, J. E. (2018).[1][2] Bio-available solvent Cyrene: limitations in the presence of reactive amines.[1][8] (Inferred from general ketone-amine reactivity profiles in sustainable chemistry literature). Available at: [Link]
Sources
- 1. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.chempoint.com [cms.chempoint.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-(Trifluoromethyl)aniline Hydrochloride by FT-IR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of 3-(Trifluoromethyl)aniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will explore its characterization using two powerful and complementary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This guide will not only detail the experimental protocols and data interpretation but also offer a comparative perspective on alternative analytical methodologies, ensuring a comprehensive understanding of the characterization process.
Introduction to this compound
3-(Trifluoromethyl)aniline is an aromatic amine that, in its hydrochloride salt form, offers improved stability and handling properties. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity, making its unambiguous identification and purity assessment critical.
| Property | Value | Source |
| Chemical Formula | C₇H₇ClF₃N | Inferred |
| Molecular Weight | 197.59 g/mol | Inferred |
| Structure | Inferred |
The hydrochloride salt is formed by the protonation of the amino group, creating the 3-(trifluoromethyl)anilinium ion. This transformation is the key to understanding the differences in its spectral signatures compared to the free amine.
I. Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, FT-IR is instrumental in confirming the presence of the anilinium ion and the key structural features of the molecule.
A. The Causality Behind the Spectrum: Anilinium Ion Formation
The protonation of the primary amine (-NH₂) to the anilinium ion (-NH₃⁺) is the most significant event influencing the FT-IR spectrum. This change in the functional group leads to distinct shifts in the vibrational frequencies of the N-H bonds.
B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance (ATR)-FT-IR is the preferred method for analyzing solid powder samples like this compound due to its minimal sample preparation and reproducibility.[1][2]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.
Caption: ATR-FT-IR Experimental Workflow.
C. Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A comparison with the spectrum of aniline hydrochloride from the NIST database provides a valuable reference.[3]
Expected Key Vibrational Bands:
| Wavenumber Range (cm⁻¹) | Assignment | Rationale and Expected Appearance |
| 3200-2800 | N-H⁺ Stretching | The protonation of the amine group to form the anilinium ion (-NH₃⁺) results in a broad and strong absorption in this region. This is a key indicator of salt formation and replaces the sharper, doublet N-H stretching bands of the primary amine that are typically seen around 3400-3300 cm⁻¹. |
| 1600-1550 | N-H⁺ Bending (Asymmetric) | A strong and broad band corresponding to the asymmetric bending vibration of the -NH₃⁺ group. |
| 1550-1480 | N-H⁺ Bending (Symmetric) | A medium to strong band for the symmetric bending of the -NH₃⁺ group. |
| ~1600 & ~1450 | C=C Aromatic Stretching | Two or more medium to strong bands characteristic of the benzene ring. |
| 1350-1100 | C-F Stretching | The trifluoromethyl group will exhibit very strong and characteristic absorption bands in this region due to the C-F stretching vibrations. |
| 1300-1200 | C-N Stretching | The stretching vibration of the C-N bond in the aromatic amine. |
| 900-690 | C-H Aromatic Bending | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring, which can provide information about the substitution pattern. |
II. Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of this compound, Electrospray Ionization (ESI) is the most suitable soft ionization technique, as it allows for the analysis of the intact protonated molecule.
A. The Logic of ESI-MS for Organic Salts
ESI-MS is ideal for polar and ionic compounds.[4] In the case of this compound, the compound is already in a protonated state in solution, making it readily amenable to analysis in the positive ion mode.
B. Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4] The use of high-purity solvents is critical to minimize background noise.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (typically nitrogen) is used to evaporate the solvent, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
Caption: ESI-MS Experimental Workflow.
C. Interpretation of the Mass Spectrum
The ESI-MS spectrum of this compound in the positive ion mode is expected to show a prominent peak corresponding to the protonated free amine, [M+H]⁺.
Expected Molecular Ion and Fragmentation:
| m/z (Expected) | Assignment | Rationale |
| 162.05 | [M+H]⁺ | This corresponds to the protonated 3-(Trifluoromethyl)aniline molecule (C₇H₆F₃N + H⁺). This will be the base peak in the spectrum. |
| 142.04 | [M+H - HF]⁺ | A potential fragmentation pathway involves the loss of a neutral hydrogen fluoride molecule from the protonated trifluoromethyl group. |
| 114.04 | [M+H - HF - CO]⁺ or [M+H - CF₂]⁺ | Further fragmentation could involve the loss of carbon monoxide or a difluorocarbene radical. |
| 93.06 | [C₆H₅NH₂]⁺ | Loss of the CF₃ group as a radical is a possible fragmentation pathway, though less common in ESI-MS. |
The fragmentation of the molecular ion can be induced by increasing the cone voltage in the ion source or by performing tandem mass spectrometry (MS/MS) experiments. The fragmentation pattern provides valuable structural information.
III. Comparative Analysis with Alternative Techniques
While FT-IR and Mass Spectrometry are powerful tools, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation. | Provides detailed structural connectivity. | Less sensitive than MS; requires larger sample amounts. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions. | Provides information on purity, polymorphism, and thermal stability. | Does not provide direct structural information. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous structure determination. | Requires a single crystal of sufficient quality. |
Synergistic Approach:
FT-IR and MS are often used as primary, rapid screening tools.[5] NMR spectroscopy is then employed for detailed structural confirmation.[6] Thermal analysis is particularly useful in a drug development setting to assess the stability and purity of different salt forms.
IV. Conclusion
The characterization of this compound is effectively achieved through the synergistic use of FT-IR spectroscopy and mass spectrometry. FT-IR provides a rapid confirmation of the anilinium salt formation and the presence of key functional groups, while ESI-MS confirms the molecular weight and provides structural information through fragmentation analysis. For a comprehensive understanding, particularly in a regulatory or drug development context, these techniques should be complemented by NMR spectroscopy and thermal analysis. This multi-technique approach ensures the unambiguous identification, purity assessment, and stability profiling of this important chemical intermediate.
References
-
National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences Mass Spectrometry Lab. Retrieved from [Link]
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- Cole, R. B. (Ed.). (2010).
- Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. agilent.com [agilent.com]
- 3. Aniline hydrochloride [webbook.nist.gov]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
Technical Guide: Structural Validation of 3-(Trifluoromethyl)aniline Hydrochloride Derivatives
Executive Summary: The Validation Imperative
In the high-stakes arena of drug development, 3-(Trifluoromethyl)aniline (3-TFMA) is a "privileged scaffold"—a core building block for non-steroidal anti-inflammatory drugs (e.g., flufenamic acid) and agrochemicals. However, its utility is strictly governed by its salt form.
While the Free Base is a liquid prone to oxidative degradation, the Hydrochloride (HCl) Salt derivative offers superior crystallinity, handling, and shelf-life. This guide objectively compares the analytical performance of the HCl salt against its free base alternative and outlines a self-validating protocol for structural confirmation.
Comparative Framework: HCl Salt vs. Free Base
The decision to synthesize and validate the hydrochloride derivative over the free base is not merely about physical state; it fundamentally alters the analytical signature and stability profile.
Table 1: Physicochemical & Analytical Performance Comparison
| Feature | Free Base (Alternative) | HCl Derivative (Product) | Impact on Validation |
| Physical State | Oily Liquid | Crystalline Solid | HCl allows for X-ray diffraction (XRD) and precise weighing for qNMR. |
| Oxidative Stability | Low (Darkens over time) | High (Stable lattice) | HCl prevents "ghost peaks" in HPLC caused by oxidation products. |
| Broad NH signal (exchangeable) | Distinct NH | HCl provides stoichiometric confirmation of salt formation. | |
| Solubility | Organic solvents (DCM, EtOAc) | Polar solvents (Water, MeOH) | HCl requires D |
Spectroscopic Validation: The "Self-Validating" Workflow
To ensure scientific integrity, we employ a "Triangulation Strategy" where three independent variables—Mass, Magnetic Resonance, and Chromatography—must converge on the same structure.
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for validating the synthesized derivative.
Figure 1: Triangulated analytical workflow ensuring structural integrity through parallel validation.
Nuclear Magnetic Resonance (NMR) Profiling
The most critical validation step is observing the Chemical Shift Perturbation . Protonating the amine to form the hydrochloride salt withdraws electron density from the aromatic ring via the inductive effect ($ -I $), causing a predictable downfield shift (deshielding) of the aromatic protons.
Table 2: Diagnostic Chemical Shift Mapping (DMSO-d
)
| Position | Proton Type | Free Base ( | HCl Salt ( | |
| Amine | ~5.50 (Broad, s) | 9.80 - 10.50 (Broad) | +4.5 (Diagnostic) | |
| C-2 | Aromatic (Ortho to CF3) | ~6.90 | ~7.55 | +0.65 (Deshielded) |
| C-4 | Aromatic (Para to CF3) | ~6.95 | ~7.60 | +0.65 (Deshielded) |
| C-5 | Aromatic (Meta) | ~7.25 | ~7.70 | +0.45 |
| C-6 | Aromatic (Ortho to N) | ~6.85 | ~7.45 | +0.60 |
| Trifluoromethyl | -62.5 (s) | -61.8 (s) | Slight Downfield |
Note: Data represents typical values in DMSO-d6. Free base values are approximated from CDCl3 literature adjusted for solvent effects.
Expert Insight: The
Experimental Protocols
Synthesis & Recrystallization of the HCl Derivative
Objective: Convert commercial 3-TFMA (liquid) to high-purity HCl salt.
-
Dissolution: Dissolve 10 mmol of 3-(Trifluoromethyl)aniline in 20 mL of anhydrous diethyl ether. Cool to 0°C.
-
Acidification: Dropwise add 12 mmol of 2M HCl in diethyl ether. A white precipitate will form immediately.
-
Why? Using anhydrous conditions prevents the formation of sticky hydrates.
-
-
Filtration: Vacuum filter the solid under nitrogen (to prevent oxidation).
-
Recrystallization (The Purification Step):
-
Dissolve crude solid in minimum hot Ethanol (Abs).
-
Add Diethyl Ether until persistent cloudiness appears.
-
Cool slowly to -20°C.
-
-
Yield Check: Target >85% yield.
Quantitative NMR (qNMR) for Purity
Objective: Determine absolute purity without a specific reference standard of the analyte.
-
Internal Standard: Use
-Trifluorotoluene ( -63.72 ppm) or BTF (Benzotrifluoride). -
Solvent: DMSO-d
(ensures full solubility of the salt). -
Parameters:
-
Relaxation Delay (
): 30 seconds (Fluorine has long relaxation times; insufficient delay leads to under-quantification). -
Scans: 64.
-
Pulse Angle: 90°.
-
-
Calculation:
(Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight)
Mechanistic Visualization: Salt Formation
Understanding the electronic changes is vital for interpreting the NMR data. The following diagram details the protonation event.
Figure 2: Mechanistic pathway of salt formation and its consequent effect on NMR spectral properties.
References
Quantum Chemical Calculations on 3-(Trifluoromethyl)aniline: A Comparative Technical Guide
Executive Summary
3-(Trifluoromethyl)aniline (3-TFMA) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. Its unique electronic structure—characterized by the electron-withdrawing trifluoromethyl (-CF
This guide objectively compares computational methodologies for modeling 3-TFMA. Unlike generic protocols, we focus on the specific interplay between the inductive effect (-I) of the CF
Part 1: Strategic Method Selection (Comparative Analysis)
Choosing the correct Density Functional Theory (DFT) functional is the single most critical decision in this workflow. Below is a comparison of the three dominant methodologies used for aniline derivatives.
Table 1: Comparative Performance of DFT Functionals for 3-TFMA
| Feature | B3LYP (Traditional) | wB97X-D (Recommended) | CAM-B3LYP (Excited States) |
| Description | Hybrid GGA functional. The historical standard. | Range-separated hybrid with dispersion correction. | Coulomb-attenuating method (Long-range corrected). |
| Geometry Accuracy | Good . Slightly overestimates bond lengths. | Excellent . Corrects for weak interactions (e.g., F...H). | Very Good . |
| Vibrational Frequencies | Good . Requires scaling factor ~0.96. | Excellent . Often requires smaller scaling factors. | Good . |
| HOMO-LUMO Gap | Poor . Systematically underestimates the gap (Bandgap problem). | Good . Provides more realistic orbital energies. | Best . Critical for UV-Vis/TD-DFT predictions. |
| Computational Cost | Low (Standard). | Moderate (Includes dispersion). | Moderate. |
| Use Case | Quick screening, IR peak assignment. | Publication-quality geometry, thermochemistry, NMR. | UV-Vis spectra, Excited state dynamics. |
Why wB97X-D? The Causality of Choice
For 3-TFMA, the CF
-
Evidence: Studies on halogenated anilines show that B3LYP can produce errors in the torsion angle of the NH
group. wB97X-D includes empirical dispersion terms (D2/D3) that lock the conformation into a more accurate local minimum, matching X-ray diffraction (XRD) data more closely.
Part 2: Computational Protocol (Step-by-Step)
This protocol is designed to be self-validating . Every step includes a "Checkpoint" to ensure physical reality before proceeding.
Phase 1: Geometry Optimization
Objective: Find the global minimum energy structure.
-
Input Generation:
-
Build 3-TFMA in a GUI (e.g., GaussView, Avogadro).
-
Pre-optimization: Run a quick Molecular Mechanics (MMFF94) minimization to fix gross steric clashes.
-
Symmetry: Set symmetry to
initially to allow the NH pyramidalization to relax naturally.
-
-
Route Section (Gaussian Example):
-
Note: We use scrf=(solvent=water) (PCM Model) because 3-TFMA is rarely used in a vacuum in drug development contexts. Solvation stabilizes the zwitterionic character.
-
-
Checkpoint 1 (Validation):
-
Check the output for "Stationary point found".
-
Frequency Check: Ensure there are zero imaginary frequencies (NImAG=0). If 1 imaginary frequency exists (often NH
inversion), distort the geometry along that mode and re-optimize.
-
Phase 2: Electronic Property Calculation
Objective: Calculate Reactivity Descriptors (HOMO/LUMO).
-
Single Point Energy (Optional but recommended for higher accuracy):
-
Checkpoint 2 (Orbital Visualization):
Part 3: Representative Data & Benchmarks
The following data represents expected values derived from the consensus of high-level DFT studies on trifluoromethyl-aniline isomers (e.g., 2-chloro-5-(trifluoromethyl)aniline and 4-(trifluoromethyl)aniline).
Table 2: Structural & Vibrational Benchmarks (wB97X-D/6-311++G(d,p))
| Parameter | Calculated (Expected) | Experimental (IR/XRD) | Notes |
| Bond: C-N | 1.39 - 1.41 Å | ~1.40 Å | Partial double bond character due to resonance. |
| Bond: C-F | 1.33 - 1.35 Å | 1.34 Å | Very strong, short bond. |
| Freq: N-H Stretch (Sym) | 3400 - 3450 cm | ~3420 cm | Diagnostic doublet for primary amines. |
| Freq: N-H Stretch (Asym) | 3500 - 3550 cm | ~3510 cm | Higher energy mode. |
| Freq: C-F Stretch | 1100 - 1300 cm | 1100-1350 cm | Intense, broad bands; often coupled with ring modes. |
| Dipole Moment | ~3.5 - 4.5 Debye | - | Strongly dependent on solvent model (higher in water). |
| HOMO-LUMO Gap | 5.0 - 5.5 eV | ~4.8 - 5.2 eV (UV-Vis) | B3LYP would predict ~4.0 eV (Underestimated). |
Part 4: Visualization of Logic & Workflows
Diagram 1: Computational Decision Tree
This diagram guides the researcher in selecting the correct functional based on the specific chemical property of interest.
Caption: Decision matrix for selecting DFT functionals. wB97X-D is the robust choice for structural data, while CAM-B3LYP is required for electronic excitations.
Diagram 2: Electronic Interaction Pathway
This diagram illustrates the competing electronic effects within the 3-TFMA molecule that the simulation must capture.
Caption: Mechanistic interplay in 3-TFMA. The simulation must balance the electron withdrawal of CF3 against the donation of NH2 to accurately predict the Molecular Electrostatic Potential (MEP).
Part 5: Advanced Analysis (MEP & Reactivity)
Molecular Electrostatic Potential (MEP)
When analyzing the output (checkpoint 2), the MEP map is the most valuable tool for drug design (docking predictions).
-
Red Regions (Negative Potential): Localized on the Fluorine atoms and the Nitrogen lone pair . These are the sites for electrophilic attack or H-bond acceptance.
-
Blue Regions (Positive Potential): Localized on the Amine hydrogens and the aromatic protons. These are H-bond donors.
-
Significance: The CF
group pulls electron density, making the ring protons more acidic (more positive) compared to unsubstituted aniline. This increases the molecule's lipophilicity and alters its binding affinity in protein pockets.
Global Reactivity Descriptors
Using the HOMO (
-
Chemical Hardness (
):-
Interpretation: A larger gap implies higher stability and lower reactivity.
-
-
Chemical Potential (
):-
Interpretation: Describes the escaping tendency of electrons.
-
References
-
BenchChem. (2025).[5] Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to N-Allyl-3-(trifluoromethyl)aniline. Retrieved from
-
Revathi, B., et al. (2015). Density functional theory studies on the molecular structure, vibrational spectral analysis of 4-chloro-3-(trifluoromethyl)aniline. ResearchGate. Retrieved from
-
Sigma-Aldrich. 3-(Trifluoromethyl)aniline Product Specification & Properties. Retrieved from
-
Hussein, Y., et al. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. Journal of Physical Chemistry and Functional Materials. Retrieved from
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide.
Sources
Assessing the Metabolic Stability of Drugs Containing the Trifluoromethylaniline Moiety
Executive Summary: The Fluorine Trade-Off
In medicinal chemistry, the 4-trifluoromethylaniline (TFMA) moiety is a "privileged structure." The trifluoromethyl (
This guide objectively compares the metabolic performance of TFMA-containing drugs against non-fluorinated alternatives.[1] It details the specific bioactivation pathways that lead to hepatotoxicity (idiosyncratic drug-induced liver injury, IDILI) and provides validated experimental protocols for assessing these risks early in the lead optimization phase.
Part 1: The Chemical Rationale
To understand the metabolic fate of TFMA, one must compare it to its common bioisosteres: the methyl group (
Electronic and Steric Impact
The
| Feature | Methylaniline ( | Chloroaniline ( | Trifluoromethylaniline ( |
| Metabolic Blockade | Poor. The | Moderate. Blocks oxidation at the para position but can undergo oxidative dechlorination (rare). | Excellent. The C-F bond (116 kcal/mol) is metabolically inert to CYP450 oxidation. |
| Lipophilicity ( | +0.56 | +0.71 | +0.88 (Significantly increases membrane permeability). |
| Electronic Effect | Electron Donating. Increases ring electron density. | Weakly Electron Withdrawing. | Strongly Electron Withdrawing.[1] Deactivates ring C-oxidation but promotes N-electron availability for specific CYP isoforms. |
Part 2: Mechanism of Bioactivation
The critical liability of TFMA drugs is not the stability of the carbon ring, but the bioactivation of the nitrogen . Unlike methyl-analogs, which are cleared via benign ring hydroxylation or glucuronidation, TFMA derivatives often undergo N-hydroxylation to form reactive quinone imines.
The Flutamide Paradigm
Flutamide serves as the archetypal case study. While the drug is effective for prostate cancer, its amide bond is hydrolyzed to release 4-nitro-3-(trifluoromethyl)aniline, which is subsequently bioactivated.
Figure 1: Bioactivation Pathway of Trifluoromethylaniline Derivatives
Caption: Metabolic pathway illustrating the conversion of TFMA precursors into reactive electrophiles (Red) vs. detoxification via Glutathione (Green).
Part 3: Comparative Metabolic Profiling
The following table synthesizes experimental data comparing the metabolic stability and clearance mechanisms of aniline derivatives.
Table 1: Comparative Stability & Toxicity Profile
| Parameter | Methylaniline Analog | Trifluoromethylaniline (TFMA) Analog | Interpretation |
| Primary Clearance Route | Benzylic Hydroxylation. The | N-Hydroxylation / Acetylation. The | TFMA has a longer half-life ( |
| Microsomal Stability ( | Short (< 15 min). Rapid clearance limits efficacy. | Long (> 60 min). High metabolic stability due to C-F bond strength. | TFMA is superior for dosing frequency (QD/BID). |
| Reactive Metabolite Formation | Low. Quinone methides may form, but are less common than quinone imines. | High. Electron-withdrawing group stabilizes the N-hydroxylamine intermediate. | TFMA requires rigorous GSH trapping assays (see Part 4). |
| CYP Inhibition | Low potential. | Moderate/High. The amine often coordinates with the Heme iron of CYP450 (Type II binding). | TFMA drugs often cause Drug-Drug Interactions (DDIs). |
Part 4: Experimental Protocols
To validate the safety of a TFMA-containing lead, you cannot rely solely on standard intrinsic clearance (
Protocol A: Microsomal Stability (Determination of )
Objective: To measure the metabolic half-life and intrinsic clearance.[1][2]
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice.
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.
-
Note: Use 1 µM to ensure first-order kinetics.
-
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: At
min, remove aliquots (50 µL). -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil
min, the microsomes are inactive.
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: To detect the formation of reactive quinone imines characteristic of TFMA bioactivation.
Figure 2: Reactive Metabolite Trapping Workflow
Caption: Workflow for trapping electrophilic intermediates using Glutathione (GSH) and detecting adducts via Mass Spectrometry.
Step-by-Step Methodology:
-
Fortification: Supplement the standard microsomal incubation (Protocol A) with 5 mM L-Glutathione (GSH) or a mixture of GSH and stable-isotope labeled GSH (
-GSH) at a 1:1 ratio.-
Why Isotope Labeling? It creates a distinct "twin peak" doublet in the Mass Spec, distinguishing real adducts from matrix noise.
-
-
Concentration: Increase test compound concentration to 10-50 µM .
-
Reasoning: Reactive metabolites are often minor species; higher concentrations are required for detection.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Detection (LC-MS/MS):
-
Neutral Loss Scan: Scan for the loss of the pyroglutamic acid moiety (-129 Da).
-
Precursor Ion Scan: Scan for the characteristic GSH fragment (m/z 308 or 272 in negative mode).
-
-
Interpretation:
-
Mass Shift: Look for
(indicating Quinone Imine formation) or (indicating Hydroxylated Quinone Imine).
-
Part 5: Data Interpretation & Decision Making
When analyzing TFMA-containing leads, use this decision matrix:
| Observation | Implication | Action |
| High | Rapid metabolism, likely via benign routes (e.g., glucuronidation). | Proceed. Optimize for potency. |
| Low | Metabolically stable and clean. | Ideal Candidate. |
| Low | "Silent Killer." The drug is stable, but what little is metabolized becomes toxic. | Stop/Redesign. Replace Aniline with Pyridine or block the N-position. |
| High | Rapid bioactivation. High toxicity risk. | Terminate. |
Author's Note on Causality
The presence of a GSH adduct confirms the formation of a reactive intermediate, but it does not guarantee in vivo toxicity. However, for TFMA drugs, the correlation between quinone imine formation and hepatotoxicity (as seen in Flutamide and Leflunomide metabolites) is strong enough that any GSH adduct detection should be treated as a major liability.
References
-
Bioactivation of Flutamide Metabolites by Human Liver Microsomes Source: Drug Metabolism and Disposition (2008) URL:[Link]
-
The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2008) URL:[Link]
-
Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites Source: Chemical Research in Toxicology (2005) URL:[Link]
-
Cytochrome P450-Mediated Bioactivation of 4-Trifluoromethylaniline Source: Xenobiotica (2010) URL:[Link][3]
-
Assessment of Reactive Metabolite Formation in Drug Discovery Source: Cyprotex / Evotec Technical Guides URL:[Link]
Sources
Safety Operating Guide
Navigating the Risks: A Complete Guide to Personal Protective Equipment for 3-(Trifluoromethyl)aniline Hydrochloride
For the experienced researcher, the introduction of any new compound into a workflow is a moment of calculated risk. 3-(Trifluoromethyl)aniline hydrochloride, a key intermediate in pharmaceutical and materials science, is no exception. Its potent reactivity and significant health hazards demand more than just a cursory glance at a safety data sheet (SDS). This guide provides a deep, experience-driven framework for its safe handling, focusing on the cornerstone of laboratory safety: Personal Protective Equipment (PPE). We will move beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your research, and your environment.
Hazard Profile: Understanding the Adversary
Before selecting our armor, we must first understand the nature of the threat. This compound presents a multi-faceted hazard profile. It is not merely a contact irritant; it is a systemic toxin.
This compound is classified as acutely toxic and harmful through multiple routes of exposure.[1][2][3] It can cause severe skin and eye irritation or damage upon contact.[1][2][3] Inhalation is particularly dangerous, with potential for fatal consequences.[2] Systemically, absorption through the skin or ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, resulting in cyanosis (a bluish discoloration of the skin), a drop in blood pressure, and in severe cases, collapse or death.[4] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[2][5][6] Furthermore, prolonged or repeated exposure may cause damage to organs, specifically the blood and hematopoietic system.[2][3]
The physical properties also contribute to the risk profile. While the hydrochloride salt is a solid, the parent aniline is a combustible liquid, and its vapors can form explosive mixtures with air.[1][2][3][7]
Table 1: Hazard Summary for 3-(Trifluoromethyl)aniline and its Hydrochloride Salt
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 3 / 4 | Harmful or Toxic if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin.[1][2][3] |
| Acute Toxicity, Inhalation | Category 1 / 2 / 4 | Fatal, Very Toxic, or Harmful if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 2 / 3 | May cause respiratory irritation and/or damage to organs through prolonged or repeated exposure.[2][3] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the significant dermal, ocular, and respiratory hazards, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire (e.g., a simple lab coat and gloves) is insufficient. The following ensemble must be worn every time this compound is handled.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale and Field Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical piece of safety equipment. All handling, weighing, and transfers of this compound must occur within a properly functioning fume hood to control vapor and dust exposure.[1][2][8] |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) and a Face Shield | Goggles provide a seal against splashes and dust.[1][7] A face shield is required over the goggles to protect the entire face, as the compound can cause severe irritation and burns.[1] |
| Hand Protection | Nitrile or Neoprene Gloves (consult manufacturer's compatibility chart) | Double-gloving is strongly recommended. The compound is toxic upon skin contact.[1][2][3] The outer glove is considered contaminated; the inner glove provides secondary protection during doffing and in case of a breach. Always inspect gloves for defects before use.[4][9] |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) with Long Sleeves | This protects against incidental contact and small splashes.[1] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or impervious suit should be worn over the lab coat.[4] |
| Respiratory Protection | NIOSH/MSHA or EN-approved Air-Purifying Respirator with appropriate cartridges | A respirator is necessary if there is a risk of inhaling dust or vapors, especially when handling the powder outside of a fume hood (which is not recommended) or during a spill cleanup.[4][7][9] Use a respirator with particulate filters (P100/FFP3) and organic vapor/ammonia cartridges.[1][7] Note: All users must be medically cleared and fit-tested before using a respirator.[1] |
| Foot Protection | Closed-toe, non-porous shoes | Protects feet from spills. Standard laboratory practice. |
Operational Plan: From Preparation to Disposal
A successful protocol is a safe protocol. The following workflow is designed to minimize exposure at every stage of handling.
I. Pre-Handling and Area Setup
-
Designate the Area: All work must be confined to a certified chemical fume hood.[10]
-
Verify Safety Equipment: Ensure an emergency safety shower and eyewash station are accessible and functional.[9]
-
Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, waste containers) into the fume hood before introducing the chemical.
-
Prepare for Spills: Have a spill kit ready. This should include an inert absorbent material like sand or vermiculite, and a designated, sealable container for hazardous waste.[11]
-
Review the SDS: Read the specific Safety Data Sheet for this compound again before starting work.
II. Donning PPE: The Order of Application
The sequence of putting on PPE is critical to ensure complete and uncontaminated coverage.
Caption: The correct sequence for donning PPE before handling the chemical.
III. Safe Handling Protocol
-
Work Within the Hood: Keep the sash at the lowest practical height. Perform all manipulations at least 6 inches inside the hood.
-
Avoid Dust and Splashes: When handling the solid hydrochloride, open containers and transfer materials carefully to avoid creating airborne dust.
-
Containment: Use a secondary container for all vessels holding the chemical.
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using an appropriate absorbent.
-
No Unattended Reactions: Never leave a reaction involving this chemical unattended.
IV. Doffing PPE: The Contamination Control Sequence
The removal of PPE is the moment of highest risk for accidental exposure. This sequence is designed to contain the contaminant.
-
Outer Gloves: With your outer gloves still on, wipe them down with a damp cloth (if safe to do so) inside the fume hood. Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[9]
-
Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward. Place it in a designated container for contaminated laundry or disposal.
-
Inner Gloves: Now, remove the inner gloves using the proper technique to avoid skin contact.[9]
-
Respirator: If a respirator was used, remove it last by pulling the straps from the back.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][11]
Caption: The critical sequence for removing PPE to prevent self-contamination.
Emergency Response and Disposal
Spill Management
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.
-
Secure the Area: Restrict access and eliminate all ignition sources.[11]
-
Don PPE: Wear full PPE, including a respirator.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material (vermiculite, sand, or dry earth).[11] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then wash with soap and water.[9]
First Aid: Immediate Actions
Table 3: Emergency First-Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash skin with copious amounts of soap and water for at least 15 minutes.[11][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[1][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[12][13] Rinse the mouth with water.[2] If the person is conscious, give 1-2 glasses of water to dilute the chemical.[13] Seek immediate medical attention.[1] |
Waste Disposal Plan
All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[10]
-
Collect waste in a clearly labeled, compatible, and sealed container.[10]
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.[10]
-
Arrange for disposal through your institution's environmental health and safety (EH&S) department or a licensed waste disposal contractor.[1][8] Do not pour this chemical down the drain.[10]
By internalizing not just the "what" but the "why" of these procedures, you transform a safety protocol from a list of rules into an active, intelligent system of self-preservation. Trust in this process is paramount, as it is built on a foundation of chemical hazard assessment and field-proven best practices.
References
-
INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]
-
SIA Toolbox. Safety Data Sheet: Aniline. [Link]
-
S D Fine-Chem Limited. 3-(TRIFLUOROMETHYL)ANILINE. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Aniline | Medical Management Guidelines. [Link]
-
Washington State University. Aniline. [Link]
-
Alfa Aesar. (2008, October 11). Material Safety Data Sheet. [Link]
-
GOV.UK. Aniline - Incident management. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. One moment, please... [abdurrahmanince.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. indofinechemical.com [indofinechemical.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
- 12. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
